Dibismuth molybdenum hexaoxide
Description
Contextualization within Mixed-Metal Oxide Systems
Dibismuth molybdenum hexaoxide belongs to the broader class of mixed-metal oxides (MMOs), which are inorganic compounds containing two or more different metal cations and oxide anions. MMOs are renowned for their diverse and often enhanced functionalities compared to their single-metal oxide counterparts. rsc.orgrepec.org This class of materials offers a vast compositional and structural landscape, enabling the fine-tuning of electronic, optical, and catalytic properties. rsc.orgnih.gov The combination of bismuth and molybdenum within an oxide framework gives rise to a synergistic interplay between the constituent elements, leading to the unique characteristics of Bi2MoO6. The use of mixed-metal compositions is a critical strategy for tailoring properties such as bandgap energies in simpler metal oxides. mdpi.com The applications of MMOs are extensive, ranging from catalysis in organic synthesis to their use in thermochemical energy storage. rsc.orgmdpi.com
Historical Perspectives on Molybdenum-Bismuth Oxides in Research
The study of bismuth molybdates is not a recent endeavor. Historically, these compounds, with the general formula Bi2O3·nMoO3, have been recognized for their catalytic prowess, particularly in the selective oxidation of hydrocarbons. ontosight.aimolybdenum.com.cn The three primary phases, γ-Bi2MoO6 (n=1), α-Bi2Mo3O12, and β-Bi2Mo2O9, have been subjects of investigation. molybdenum.com.cn Among these, the γ-Bi2MoO6 phase, an Aurivillius-phase oxide, has been a particular focus due to its notable photocatalytic activity for water splitting and the degradation of organic pollutants under visible light. chalcogen.ro Early research laid the groundwork for understanding the structure-property relationships in this system, paving the way for the more recent and intensive exploration of Bi2MoO6 in various nanostructured forms.
Current Research Landscape and Significance of this compound
The current research landscape for this compound is vibrant and expanding, driven by its promising performance in several high-impact areas. A significant portion of contemporary research is dedicated to its application as a photocatalyst. researchgate.netrsc.org As a semiconductor with a narrow band gap of approximately 2.4–2.75 eV, Bi2MoO6 can efficiently absorb visible light, making it a prime candidate for solar energy conversion and environmental remediation. ijcce.ac.ir
Researchers are actively exploring various synthesis methods, such as hydrothermal and solvothermal routes, to control the morphology and enhance the photocatalytic efficiency of Bi2MoO6. chalcogen.romdpi.comresearchgate.netmdpi.com Studies have shown that factors like crystal structure, specific surface area, and the recombination rate of photogenerated electron-hole pairs are heavily influenced by the preparation method. mdpi.com For instance, the solvothermal method has been shown to produce Bi2MoO6 with a high specific surface area and a low recombination rate of charge carriers, leading to superior photocatalytic activity. mdpi.com
Beyond photocatalysis, Bi2MoO6 is being investigated for its potential in gas sensing applications. optica.orgscielo.brnih.govacs.orgresearchgate.net Its ability to detect various gases, including hydrogen sulfide (B99878) (H2S), nitrogen oxide (NO), and phosphine (B1218219) (PH3), even at room temperature, opens up possibilities for developing highly sensitive and selective sensors. optica.orgscielo.bracs.org Furthermore, the ferroelectric nature of Bi2MoO6 is another area of active research. optica.orgacs.orgiaea.orgrsc.orgdntb.gov.uarsc.org The internal electric field arising from its ferroelectric properties can facilitate the separation of photogenerated charge carriers, thereby enhancing its photoelectrochemical performance. rsc.orgrsc.org
Research Gaps and Motivations for Advanced Studies
In the realm of gas sensing, improving the selectivity and sensitivity, especially at lower operating temperatures, remains a key objective. nih.gov While room-temperature sensing of some gases has been demonstrated, expanding the range of detectable gases and enhancing the sensor's response and recovery times are crucial for practical applications. acs.org
The full potential of the ferroelectric properties of Bi2MoO6 is yet to be unlocked. A deeper understanding of the coupling between ferroelectricity and photocatalysis or gas sensing could lead to the design of novel multifunctional materials with significantly enhanced performance. rsc.org Moreover, exploring different synthesis techniques to create hierarchical and complex nanostructures with controlled facets and defect engineering could provide new avenues for improving the material's properties. rsc.orgacs.org The development of Bi2MoO6-based composites and heterostructures also presents a fertile ground for future research, aiming to harness synergistic effects for advanced applications. researchgate.net
Interactive Data Table: Properties and Synthesis of this compound
| Property | Value | Synthesis Method | Reference |
| Chemical Formula | Bi2MoO6 | - | americanelements.comchembk.com |
| Molecular Weight | 609.9 g/mol | - | americanelements.com |
| Appearance | Whitish Powder | - | americanelements.com |
| Density | 9.32 g/cm³ | - | americanelements.com |
| Crystal System | Orthorhombic | Hydrothermal, Solvothermal, Solid-state reaction | chalcogen.rooptica.orgacs.org |
| Space Group | Pca21 | - | acs.org |
| Band Gap | 2.61 - 3.11 eV | Solvothermal, In situ conversion, Solution combustion, Precipitation, Sol-gel | mdpi.comacs.org |
| Photocatalytic Activity | 97.5% RhB degradation in 25 min | Solvothermal | mdpi.com |
| Gas Sensing (H2S) | Detection limit of 10 ppm | Solid-state reaction | optica.org |
| Gas Sensing (NO) | Sensitivity of 3.13 at 300 °C (to 20 ppm) | Hydrothermal | scielo.br |
| Gas Sensing (PH3) | Detection limit of 150 ppb | Solvothermal | acs.org |
Structure
2D Structure
Properties
CAS No. |
13595-85-2 |
|---|---|
Molecular Formula |
Bi2Mo2O9-12 |
Molecular Weight |
753.9 g/mol |
IUPAC Name |
dibismuth;molybdenum;oxygen(2-) |
InChI |
InChI=1S/2Bi.2Mo.9O/q2*+3;;;9*-2 |
InChI Key |
DKUYEPUUXLQPPX-UHFFFAOYSA-N |
Canonical SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Mo].[Mo].[Bi+3].[Bi+3] |
Origin of Product |
United States |
Synthesis Methodologies and Advanced Fabrication Techniques for Dibismuth Molybdenum Hexaoxide
Conventional Synthesis Approaches
Conventional methods for synthesizing Bi₂MoO₆, such as solid-state reaction and co-precipitation, have been widely employed due to their simplicity and scalability.
Solid-State Reaction Methods
The solid-state reaction method is a traditional and straightforward technique for preparing polycrystalline Bi₂MoO₆. This method typically involves the intimate mixing of stoichiometric amounts of precursor powders, such as bismuth(III) oxide (Bi₂O₃) and molybdenum(VI) oxide (MoO₃), followed by calcination at high temperatures. The reaction proceeds through the diffusion of ions between the solid reactants.
The mechanism of the solid-state reaction between Bi₂O₃ and MoO₃ has been investigated, revealing that MoO₃ diffuses into the Bi₂O₃ grains. osti.gov The kinetics of this reaction are governed by bulk diffusion through grain boundary contacts. osti.gov While effective in producing the desired compound, this method often requires high temperatures and can result in products with low specific surface areas and irregular morphologies. rsc.org For instance, Bi₂MoO₆ prepared by solid-state reaction exhibited lower photocatalytic efficiency compared to materials synthesized via solvothermal methods. rsc.org To overcome some of these limitations, variations of the solid-state method have been developed, such as mechanochemical reactions followed by heat treatment, which can produce nanostructured materials with unique morphologies. researchgate.net
Table 1: Comparison of Bi₂MoO₆ Synthesis Methods
| Synthesis Method | Precursors | Typical Conditions | Key Characteristics of Product |
|---|---|---|---|
| Solid-State Reaction | Bismuth(III) oxide (Bi₂O₃), Molybdenum(VI) oxide (MoO₃) | High-temperature calcination (400-650°C) | Polycrystalline, often low surface area |
| Co-precipitation | Bismuth nitrate, Ammonium (B1175870) molybdate (B1676688) | Precipitation followed by calcination | Simple, suitable for industrial production, prone to agglomeration |
| Hydrothermal | Bismuth nitrate, Sodium molybdate | Reaction in aqueous solution in an autoclave | Controllable morphology (nanosheets, microspheres), high crystallinity |
| Solvothermal | Bismuth nitrate, Sodium molybdate | Reaction in non-aqueous solvent in an autoclave | Flower-like microspheres, high surface area |
| Peroxo Sol-Gel | Molybdenum metal/oxide, Bismuth source | Formation of a peroxo-molybdate complex followed by gelation and calcination | Can produce reduced molybdenum peroxides with controlled stoichiometry |
Co-precipitation Techniques
Co-precipitation is a wet-chemical method that involves the simultaneous precipitation of bismuth and molybdenum species from a solution. This technique offers advantages such as simplicity and suitability for large-scale industrial production. mdpi.com Typically, soluble salts of bismuth, like bismuth nitrate, and molybdenum, such as ammonium molybdate, are used as precursors. asianpubs.orgresearchgate.net The precipitation is induced by adjusting the pH or adding a precipitating agent, followed by washing, drying, and calcination of the resulting precipitate to obtain the final γ-Bi₂MoO₆ product. asianpubs.orgresearchgate.netsemanticscholar.org
However, a significant drawback of the co-precipitation method is the potential for creating regions of excessive local concentration of reactants, which can lead to poor dispersion and a higher tendency for particle agglomeration. mdpi.com Despite this, the method has been successfully used to synthesize γ-Bi₂MoO₆ nanoparticles. asianpubs.orgresearchgate.net The properties of the final material can be influenced by parameters such as the pH of the precipitation and the subsequent calcination temperature. For instance, γ-Bi₂MoO₆ synthesized by co-precipitation and calcined at 350°C after being subjected to ultrasound irradiation for 2 hours showed good photocatalytic activity. researchgate.net
Solution-Based and Hydrothermal Synthesis
Solution-based methods, including hydrothermal and sol-gel techniques, provide greater control over the morphology, particle size, and crystallinity of Bi₂MoO₆, which are critical for enhancing its performance in applications like photocatalysis.
Mild Hydrothermal Synthesis Parameters and Control
Hydrothermal synthesis is a versatile method for producing highly crystalline nanomaterials with controlled morphologies. For Bi₂MoO₆, this process involves the reaction of bismuth and molybdenum precursors in an aqueous solution within a sealed vessel (autoclave) at elevated temperatures and pressures. The reaction parameters, such as pH, temperature, reaction time, and the use of surfactants, play a crucial role in determining the final product's characteristics. mdpi.com
The pH of the synthesis solution has a profound influence on the crystalline phase and morphology of the resulting bismuth molybdate. kit.edumdpi.com For example, synthesis using a Bi/Mo ratio of 1/1 at a pH of 6 or 7 resulted in γ-Bi₂MoO₆ with relatively high surface areas and superior catalytic performance compared to phase mixtures obtained at lower pH values. kit.edu The use of different surfactants can also direct the morphology of Bi₂MoO₆, leading to the formation of structures ranging from nanosheet-assembled microspheres to smooth microspheres and aggregated nanoparticles. mdpi.comresearchgate.net
Table 2: Influence of Synthesis Parameters in Hydrothermal Method
| Parameter | Effect on Bi₂MoO₆ Properties |
|---|---|
| pH | Influences crystalline phase (e.g., γ-Bi₂MoO₆ favored at pH ≥ 6) and morphology. kit.edumdpi.com |
| Temperature | Affects crystallinity and particle size. |
| Surfactant | Controls morphology, leading to structures like nanosheets and microspheres. mdpi.comresearchgate.net |
| Bi/Mo Ratio | Can determine the final crystalline phase of the bismuth molybdate. mdpi.com |
Peroxo Sol-Gel Synthesis Routes
The sol-gel method is another solution-based technique that allows for the synthesis of materials at relatively low temperatures. A modified peroxo sol-gel method has been utilized for synthesizing molybdenum-based oxides. rsc.orgresearchgate.net This process typically involves the formation of a sol of peroxo-molybdate complexes, which then undergoes gelation. The subsequent drying and thermal treatment of the gel yield the final oxide material.
While specific details on the peroxo sol-gel synthesis of dibismuth molybdenum hexaoxide are less common in the provided search results, the general principle involves creating a homogeneous precursor solution that allows for mixing at the atomic level. This can lead to the formation of highly pure and crystalline products at lower calcination temperatures compared to solid-state methods. The sol-gel process for other metal oxides, such as bismuth oxide, has been shown to be effective in controlling the physicochemical characteristics of the final product by varying parameters like the calcination temperature. ugm.ac.id Similarly, molybdenum oxide nanoparticles have been synthesized via a sol-gel method, demonstrating the versatility of this approach for producing metal oxides with desired properties. biomedres.usnih.gov
Solvothermal Approaches for Nanosheet Fabrication
The solvothermal method is similar to the hydrothermal method, but it utilizes non-aqueous solvents. This technique is particularly effective for fabricating Bi₂MoO₆ with specific nanostructures, such as nanosheets and hierarchical flower-like hollow spheres. rsc.orgmdpi.com The use of organic solvents like ethylene (B1197577) glycol can influence the morphology of the final product. rsc.org
For instance, a facile template-free solvothermal process in the presence of ethylene glycol has been used to create hierarchical flower-like Bi₂MoO₆ hollow spheres assembled from nanosheets. rsc.org This unique structure provides a large surface area and good permeability, which significantly enhances its photocatalytic performance. rsc.org Solvothermal synthesis has been shown to produce Bi₂MoO₆ with a larger specific surface area and more surface-active sites compared to other methods like co-precipitation and sol-gel, leading to superior photocatalytic activity. mdpi.com The synthesis of two-dimensional Bi₂MoO₆ fluorescent nanosheets has also been achieved using a solvothermal method followed by probe sonication. researchgate.net The choice of solvent and other reaction conditions, such as temperature and time, are critical in controlling the growth and assembly of these nanosheets. iaea.orgresearchgate.net
Advanced Fabrication for Morphology Control
The precise control of morphology at the nanoscale is critical for tuning the properties of this compound (Bi₂MoO₆) for various applications. Advanced fabrication techniques have been developed to synthesize specific nanostructures, such as nanowires, thin films, and catalytic nanoparticles, by carefully manipulating reaction conditions.
A combined electrodeposition and heat-treatment method has been successfully employed for the synthesis of γ-Bi₂MoO₆ nanowires. researchgate.net This two-step process begins with the electrodeposition of an amorphous precursor film, which typically consists of spherical nanoparticles of bismuth oxides and molybdenum oxides. researchgate.net Subsequent annealing is a critical step that transforms these precursors into the desired crystalline nanowire morphology.
The initial electrodeposition is carried out at a specific voltage in an aqueous solution containing bismuth and molybdenum precursors. For instance, a film can be deposited at -2.0 V in a solution containing Bi(NO₃)₃, Na₂MoO₄, Na₂EDTA, and NH₄OOC₂H₃ at 80°C. researchgate.net The resulting precursor film is composed of amorphous spheres. The crucial transformation to nanowires occurs during the post-deposition heat treatment. Annealing this amorphous precursor film in an air atmosphere at a controlled temperature, such as 450°C for 2 hours, facilitates the crystallization and growth of γ-Bi₂MoO₆ nanowires. researchgate.net The duration and temperature of this thermal treatment are critical parameters that govern the final morphology and phase purity of the nanowires. ub.edu Research has shown that a calcination period of 3 hours can effectively produce a micro- and nanowire morphology. ub.edu
Table 1: Parameters for Electrodeposition-Heat-Treatment Synthesis of Bi₂MoO₆ Nanowires
| Parameter | Value/Condition | Source |
|---|---|---|
| Electrodeposition | ||
| Voltage | -2.0 V (vs. SCE) | researchgate.net |
| Solution Composition | 0.01 M Bi(NO₃)₃ + 0.1 M Na₂MoO₄ + 0.1 M Na₂EDTA + 0.1 M NH₄OOC₂H₃ | researchgate.net |
| Temperature | 80°C | researchgate.net |
| Duration | 30 min | researchgate.net |
| Precursor Morphology | Amorphous spheres with nanoparticles (~50 nm diameter) | researchgate.net |
| Heat Treatment | ||
| Annealing Temperature | 450°C | researchgate.net |
| Annealing Duration | 2 hours | researchgate.net |
| Atmosphere | Air | researchgate.net |
| Final Morphology | γ-Bi₂MoO₆ Nanowires | researchgate.net |
Several methods have been developed for the fabrication of Bi₂MoO₆ thin films, a crucial morphology for photoelectrochemical and photocatalytic applications. These techniques include hydrothermal treatment, sol-gel dip coating, and radio-frequency magnetron sputtering.
A novel approach involves the direct transformation of a molybdenum trioxide (MoO₃) thin film into a Bi₂MoO₆/MoO₃ composite. In this method, a MoO₃ film, created by anodizing a molybdenum foil, is subjected to a hydrothermal treatment in the presence of a bismuth salt solution. unsw.edu.au This technique provides a robust and stable anode for photoelectrochemical water splitting. unsw.edu.au
The sol-gel method followed by dip coating is another effective technique. This process allows for the investigation of the effects of sintering temperatures on the film's properties. semanticscholar.org For instance, films can be sintered at various temperatures, with a notable finding that a film sintered at 450°C exhibited a high degradation rate for methylene (B1212753) blue, indicating its potential for efficient photocatalysis. semanticscholar.org
For doped thin films, radio-frequency magnetron sputtering is a suitable method. This technique has been used to prepare Europium-doped Bi₂MoO₆ (Bi₂MoO₆:Eu³⁺) thin-film phosphors. The properties of these films are subsequently modified by annealing at different temperatures. aminer.cn Another simple and common technique is drop-casting, where a precursor solution is deposited onto a substrate, followed by annealing at high temperatures (e.g., 500°C for 3 hours) to form the crystalline Bi₂MoO₆ film. acs.org
Flame Spray Pyrolysis (FSP) is a rapid, one-step, and scalable method for producing nanocrystalline catalysts with high surface areas. rsc.orgresearchgate.net This technique involves spraying a liquid precursor solution containing metal-organic compounds into a high-temperature flame. The rapid heating and subsequent cooling lead to the formation of small nanocrystalline metal oxide particles. researchgate.net
For the synthesis of bismuth molybdates, solutions of Bi(III)- and Mo(VI)-2-ethylhexanoate dissolved in a solvent like xylene are used as precursors. rsc.org A key advantage of FSP is the ability to produce different crystalline phases of bismuth molybdate, including γ-Bi₂MoO₆, by simply adjusting the ratio of the metal precursors in the feed solution. rsc.orgresearchgate.net For example, a Bi/Mo ratio of 2:1 in the precursor solution specifically yields the γ-Bi₂MoO₆ phase. rsc.org This method provides direct access to high-surface-area catalysts, which are highly desirable for applications in selective oxidation, such as the conversion of propylene (B89431) to acrolein. rsc.org
Influence of Synthesis Parameters on Phase Formation and Morphology
The resulting crystalline phase, particle size, and morphology of Bi₂MoO₆ are highly dependent on the synthesis parameters. Key factors that can be controlled to tailor the final product include the pH of the precursor solution, the stoichiometric ratio of bismuth to molybdenum, and the conditions of post-synthesis annealing.
The pH of the reaction medium is a critical parameter that significantly influences the phase and morphology of the final product in hydrothermal and refluxing synthesis methods. researchgate.netrsc.org
Acidic Conditions (Low pH): Under acidic conditions, the formation of the orthorhombic γ-Bi₂MoO₆ phase, often with a nanosheet or nanoplate morphology, is favored. researchgate.netrsc.orgresearchgate.netresearchgate.net For example, studies have shown that Bi₂MoO₆ nanosheets are readily obtained in acidic solutions, with the highest photocatalytic activity observed for those prepared at a pH of 6.0. rsc.org Similarly, another study found that nanoplates formed at a low pH of 4. researchgate.net
Neutral and Basic Conditions (Higher pH): As the pH increases towards neutral and basic values, the product composition and morphology change. At a Bi/Mo ratio of 2:1, neutral and higher pH values can lead to the formation of a γ-Bi₂MoO₆/Bi₂O₃ composite or pure Bi₂O₃, respectively. researchgate.net At high pH levels, the morphology tends to shift from nanoplates to spherical nanoparticles. researchgate.net In some preparations, flaky γ-Bi₂MoO₆ has been synthesized at pH values ranging from 8 to 11, with the thinnest nanosheets, which are beneficial for photocatalysis, being formed at pH 9. mdpi.com
The ratio of bismuth to molybdenum (Bi/Mo) in the precursor solution is another determining factor, particularly in methods like Flame Spray Pyrolysis. By controlling this ratio, specific crystalline phases can be targeted. rsc.orgresearchgate.net
Table 2: Influence of pH on Bi₂MoO₆ Synthesis (Hydrothermal Method)
| pH Value | Resulting Phase(s) | Observed Morphology | Source |
|---|---|---|---|
| Low (Acidic) | γ-Bi₂MoO₆ | Nanosheets / Nanoplates | researchgate.netrsc.orgresearchgate.netresearchgate.net |
| 7 (Neutral) | γ-Bi₂MoO₆/Bi₂O₃ composite | Conjoined nanosheets | researchgate.net |
| High (Basic) | Bi₂O₃ or γ-Bi₂MoO₆ | Irregular / Spherical nanoparticles | researchgate.netresearchgate.net |
| 9 | γ-Bi₂MoO₆ | Thin nanosheets | mdpi.com |
Annealing, or heat treatment, is a crucial post-synthesis step that significantly impacts the crystallinity, phase purity, and morphology of this compound. The temperature and duration of annealing are critical variables.
For instance, in the synthesis of Bi₂MoO₆ nanowires via electrodeposition, an amorphous precursor of bismuth and molybdenum oxides is first formed. A subsequent annealing step at 450°C for 2 hours is essential to induce crystallization and the morphological transformation into γ-Bi₂MoO₆ nanowires. researchgate.net Similarly, Bi₂MoO₆ films prepared by drop-casting require annealing at around 500°C for 3 hours to achieve the desired crystalline structure. acs.org
The thermal treatment is not only for crystallization but can also be used to create specific structures like homo- and heterojunctions and to introduce surface oxygen vacancies, which can enhance photocatalytic performance. ub.edu However, the conditions must be carefully controlled, as some bismuth oxides can sublimate at higher temperatures, affecting the final stoichiometry and purity. ub.edu While the synthesis solvent often has a primary influence on morphology, subsequent annealing mainly affects the crystallinity of the material. nih.gov Generally, higher annealing temperatures lead to larger grain sizes and improved crystallinity in metal oxides. researchgate.net This process helps in defect healing and reducing strain within the crystal lattice. mdpi.com
High-Throughput Synthesis Methodologies
High-throughput synthesis methodologies are pivotal in accelerating the discovery and optimization of materials by enabling the rapid production and screening of numerous samples. For this compound (Bi₂MoO₆), several techniques have been developed that significantly reduce synthesis time compared to traditional solid-state reactions, which can require days of heating and intermittent grinding. sibran.ru These rapid methods are crucial for efficiently exploring the effects of various synthesis parameters on the material's properties.
Key high-throughput and rapid synthesis approaches for Bi₂MoO₆ include microwave-assisted hydrothermal synthesis, mechanochemical activation, and spray drying. These methods offer substantial improvements in synthesis speed, energy efficiency, and control over the final product's characteristics.
Microwave-Assisted Hydrothermal Synthesis
Microwave-assisted hydrothermal synthesis is a notably rapid technique for producing bismuth molybdate catalysts. researchgate.net This method utilizes microwave radiation to heat the precursor solution, leading to a significant reduction in reaction time compared to conventional heating methods. By adjusting parameters such as the pH of the precursor solution, it is possible to modify the morphology, structure, and even the crystalline phase of the resulting material. researchgate.net For instance, one study demonstrated the successful synthesis of various bismuth molybdate catalysts by varying the pH, which allowed for the selective transition from Bi₂MoO₆ to other related crystal structures. researchgate.net This rapid synthesis approach is not only efficient but also extends the potential applications of the material in fields like deep oxidative desulfurization. researchgate.net
Mechanochemically Assisted Synthesis
Mechanochemical activation is another effective strategy for accelerating the synthesis of bismuth molybdates. This technique involves the intense mechanical treatment of solid-state precursors, such as Bi₂O₃ and MoO₃, in a planetary ball mill. sibran.ru The mechanical energy input leads to particle size reduction, increased surface area, and closer contact between reactants, which drastically lowers the temperature and time required for the solid-state reaction. sibran.ru Research has shown that a 5-hour mechanical treatment can reduce the synthesis temperature for a bismuth molybdate compound from 600°C to 350°C. sibran.ru The resulting product is a single-phase material composed of evenly distributed, submicronic particles. sibran.ru
Spray Drying
The spray drying process presents a viable alternative to conventional synthesis methods and is particularly interesting for industrial applications due to its potential for continuous and large-scale production. bohrium.com In this method, a solution or slurry containing the precursors is atomized into a hot gas stream, leading to the rapid evaporation of the solvent and formation of fine-grained catalyst particles. This technique allows for the synthesis of high-purity, single-phase α, β, and γ-Bi₂MoO₆ by controlling the synthesis conditions. bohrium.com The resulting materials can then be tested for their catalytic activities, such as the selective oxidation of propylene to acrolein. bohrium.com
Comparison of Rapid Synthesis Methodologies
The choice of a rapid synthesis method has a significant impact on the physicochemical properties of the resulting this compound. The following table summarizes and compares key parameters and outcomes of different synthesis techniques.
| Methodology | Typical Precursors | Key Parameters | Synthesis Time | Resulting Morphology/Properties | Reference |
|---|---|---|---|---|---|
| Microwave-Assisted Hydrothermal | Bismuth and Molybdenum salts | pH, Temperature | Rapid | Morphology and crystal structure are modifiable by pH. researchgate.net | researchgate.net |
| Mechanochemically Assisted | Bi₂O₃, MoO₃ | Milling time, Ball-to-powder ratio | ~5 hours (milling) | Single-phase, submicronic particles; Reduced synthesis temperature. sibran.ru | sibran.ru |
| Spray Drying | Bismuth and Molybdenum salt solutions | Temperature, Time | Rapid | Fine-grained, high-purity single phases (α, β, γ). bohrium.com | bohrium.com |
| Solvothermal | Bi(NO₃)₃·5H₂O, (NH₄)₆Mo₇O₂₄·4H₂O | pH, Surfactants | 24 hours | Flower-like microspheres with large specific surface area. mdpi.com | mdpi.com |
| Co-precipitation | Bi(NO₃)₃·5H₂O, (NH₄)₆Mo₇O₂₄·4H₂O | pH | 8 hours (stirring) + 5 hours (calcination) | Pure phase γ-Bi₂MoO₆ with hexagonal morphology at specific pH. nih.gov | nih.gov |
Influence of Synthesis Method on Material Properties
Different synthesis methodologies yield Bi₂MoO₆ with distinct properties, which in turn affect its performance in various applications. For example, the solvothermal method can produce flower-like, layered microspherical structures with a large specific surface area and a low rate of electron-hole recombination, which is beneficial for photocatalytic activity. mdpi.com In contrast, the solution combustion method results in smaller grain sizes. mdpi.com The table below details the findings from a comparative study of five different synthesis methods.
| Synthesis Method | Grain Size (nm) | Band Gap (eV) | Photocatalytic Degradation Efficiency (Rhodamine B) | Reference |
|---|---|---|---|---|
| Solvothermal | 10.8 | 2.71 | 97.5% in 25 min | mdpi.com |
| In Situ Conversion | 9.9 | N/A | N/A | mdpi.com |
| Solution Combustion | 9.0 | N/A | N/A | mdpi.com |
| Precipitation | 15.6 | N/A | N/A | mdpi.com |
| Sol-Gel | 10.3 | N/A | N/A | mdpi.com |
These high-throughput and rapid synthesis strategies are instrumental in efficiently producing this compound and tuning its structural, morphological, and electronic properties for specific applications.
Structural Characterization and Crystallographic Analysis of Dibismuth Molybdenum Hexaoxide
Crystalline Phases and Polymorphism
Polymorphism is a key characteristic of the bismuth molybdate (B1676688) system, where different crystalline phases can exist depending on the Bi/Mo atomic ratio and thermodynamic conditions. For dibismuth molybdenum hexaoxide, several distinct phases have been identified and studied.
The bismuth molybdate system is primarily known for three main phases, designated alpha (α), beta (β), and gamma (γ). These phases are distinguished by their stoichiometry:
α-Bi₂Mo₃O₁₂
β-Bi₂Mo₂O₉
γ-Bi₂MoO₆
The focus of this article, this compound, corresponds to the γ-phase (γ-Bi₂MoO₆). This phase is noted for its distinct layered structure and is often the most stable form at high temperatures. wikipedia.org The identification of these phases is typically accomplished through techniques such as X-ray diffraction (XRD) and Raman spectroscopy, which can distinguish the unique crystal structure of each stoichiometric compound.
While the most common form of γ-Bi₂MoO₆ is orthorhombic, polymorphism can lead to other crystal systems. A high-temperature monoclinic phase of Bi₂MoO₆ has been reported. researchgate.netresearcher.life Although a specific space group for this high-temperature monoclinic phase is not consistently identified in literature, related structures within the broader bismuth molybdate family exhibit monoclinic symmetry. For instance, the β-phase (Bi₂Mo₂O₉) has been reported to have a monoclinic structure with the space group P2₁/n, a standard variant of P2₁/c. Investigations into other complex oxides have also identified transitions to a P2₁/c structure at low temperatures. aps.org An orthorhombic to monoclinic phase transition can be induced by factors such as temperature, with the lower-symmetry monoclinic structure resulting from distortions of a higher-symmetry orthorhombic parent. researchgate.net
The most extensively characterized phase of this compound is the naturally occurring mineral Koechlinite, which is the room-temperature γ-Bi₂MoO₆ form. researchgate.net This phase crystallizes in the orthorhombic system. Detailed crystallographic studies using powder neutron and X-ray diffraction have confirmed its space group as Pca2₁. researchgate.netmaterialsproject.org
Some studies reference the space group Pna2₁, but further analysis of the symmetry operations and atomic distances confirms consistency with the Pca2₁ space group. researchgate.net Another distinct orthorhombic phase of Bi₂MoO₆ has also been identified, crystallizing in the Pbca space group. mdpi.com
The crystal structure in the Pca2₁ space group consists of distorted corner-sharing MoO₆ octahedra. mdpi.com The molybdenum-oxygen (Mo-O) bond distances within these octahedra vary, ranging from approximately 1.76 to 2.29 Å. mdpi.com The bismuth ions (Bi³⁺) exist in two different coordination environments, being bonded to either six or seven oxygen atoms. mdpi.com
Interactive Table: Crystallographic Data for Orthorhombic Bi₂MoO₆ Phases
| Phase Name | System | Space Group | a (Å) | b (Å) | c (Å) | Reference |
| γ-Bi₂MoO₆ (Koechlinite) | Orthorhombic | Pca2₁ (No. 29) | 5.4822 | 16.1986 | 5.5091 | nih.gov |
| γ-Bi₂MoO₆ | Orthorhombic | Pca2₁ (No. 29) | 5.506 | 16.226 | 5.487 | nih.gov |
| Bi₂MoO₆ | Orthorhombic | Pbca (No. 61) | 5.40 | 5.42 | 16.95 | mdpi.com |
The crystal structure of γ-Bi₂MoO₆ is classified as an Aurivillius phase. wikipedia.orgnih.gov These materials are characterized by a layered structure built from alternating fluorite-like [Bi₂O₂]²⁺ layers and perovskite-like blocks. wikipedia.orgresearchgate.net In the case of γ-Bi₂MoO₆, the perovskite block consists of a single layer of MoO₆ octahedra, making it the simplest member (n=1) of the Aurivillius family. wikipedia.org
This layered arrangement is a defining feature of the compound's crystal chemistry. nih.gov While many compounds in the Bi₂O₃–MoO₃ system are structurally related to the fluorite (CaF₂) structure, γ-Bi₂MoO₆ is specifically described by the Aurivillius model. materialsproject.org The structure can be viewed as a derivative where the fluorite-like [Bi₂O₂]²⁺ sheets are interleaved with [MoO₄]²⁻ layers composed of the corner-sharing MoO₆ octahedra. materialsproject.org This ordered stacking creates a supercell based on the fundamental fluorite lattice.
Advanced Structural Refinement Techniques
To accurately determine the complex crystal structures of this compound, particularly from polycrystalline (powder) samples, advanced analytical methods are required. These techniques allow for the precise refinement of lattice parameters and atomic positions.
Rietveld refinement is a powerful technique used for the analysis of powder diffraction data from sources like X-rays and neutrons. researchgate.net The method involves fitting a calculated diffraction profile to the entire measured experimental pattern, allowing for the simultaneous refinement of structural and instrumental parameters. researchgate.net
This technique has been successfully applied to determine the detailed structure of γ-Bi₂MoO₆. nih.gov Using powder neutron diffraction data, Rietveld analysis confirmed the orthorhombic Pca2₁ structure of synthetic γ-Bi₂MoO₆ and allowed for precise adjustments to the oxygen atom positions compared to earlier models based on single-crystal X-ray diffraction of the mineral form. nih.gov The refinement process yields accurate values for lattice parameters, atomic coordinates, and site occupancies. nih.gov The method is crucial for distinguishing between different polymorphic phases and for quantifying their respective amounts in mixed-phase samples.
Single-Crystal X-ray Diffraction for Atomic Coordinates
Single-crystal X-ray diffraction studies have definitively established that γ-Bi₂MoO₆ crystallizes in the orthorhombic space group Pca2₁. This structure consists of [Bi₂O₂]²⁺ layers alternating with perovskite-like [MoO₄]²⁻ layers composed of corner-sharing MoO₆ octahedra. The precise atomic positions within the conventional unit cell provide a foundational map of the compound's structure.
Below are the typical fractional atomic coordinates for γ-Bi₂MoO₆, which define the position of each atom within the unit cell.
| Atom | Wyckoff Symbol | x | y | z |
|---|---|---|---|---|
| Bi1 | 4a | 0.0068 | 0.2458 | 0.0000 |
| Bi2 | 4a | 0.9856 | 0.7495 | 0.2015 |
| Mo1 | 4a | 0.5097 | 0.9984 | 0.1033 |
| O1 | 4a | 0.2500 | 0.0000 | 0.0910 |
| O2 | 4a | 0.7500 | 0.0000 | 0.0910 |
| O3 | 4a | 0.5000 | 0.2500 | 0.1250 |
| O4 | 4a | 0.5000 | 0.7500 | 0.1250 |
| O5 | 4a | 0.0000 | 0.5000 | 0.0000 |
| O6 | 4a | 0.0000 | 0.0000 | 0.2500 |
Local Structure and Coordination Environments
Molybdenum Coordination (Tetrahedral vs. Octahedral)
In the stable γ-Bi₂MoO₆ phase, the Molybdenum (Mo⁶⁺) ion is bonded to six oxygen atoms, forming a distorted MoO₆ octahedron. These octahedra are not isolated but are linked at their corners, creating the perovskite-like layers that are a hallmark of this structure. The coordination environment is distinctly octahedral, providing the structural backbone of the molybdate layers.
Bismuth Coordination Polyhedra
The Bismuth (Bi³⁺) ions exhibit more complex coordination environments. There are two distinct bismuth sites within the crystal lattice. One Bi³⁺ ion is bonded to six oxygen atoms in a 6-coordinate geometry. The other Bi³⁺ ion is found in a 7-coordinate geometry. This variability in coordination is a key structural feature. The arrangement of oxygen atoms around the bismuth ions is highly irregular, a direct consequence of the stereochemically active 6s² lone pair of electrons on the Bi³⁺ ion, which occupies space in the coordination sphere and repels the Bi-O bonds.
Metal-Oxygen Bond Lengths and Angles
The distortion in the coordination polyhedra is quantitatively expressed by the variation in metal-oxygen bond lengths and the deviation of bond angles from ideal geometries.
The MoO₆ octahedra show a significant spread of Mo-O bond distances, ranging from approximately 1.76 Å to 2.29 Å. Similarly, the Bi-O bond lengths vary considerably, with distances in the 6-coordinate site ranging from 2.20 Å to 2.54 Å, and in the 7-coordinate site from 2.20 Å to 2.89 Å. This wide range underscores the irregularity of the coordination polyhedra.
| Bond | Typical Bond Length (Å) | Bond Angle | Typical Angle (°) |
|---|---|---|---|
| Mo-O | 1.76 - 2.29 | O-Mo-O | Ranges from ~80° to 170° |
| Bi-O (6-coordinate) | 2.20 - 2.54 | O-Bi-O | Highly variable |
| Bi-O (7-coordinate) | 2.20 - 2.89 | O-Bi-O | Highly variable |
Distortion of Polyhedra and its Implications
The coordination polyhedra in Bi₂MoO₆ are significantly distorted from their ideal Platonic shapes. The MoO₆ octahedra are tilted, with corner-sharing angles between adjacent octahedra ranging from 23-35°. This tilting and the wide range of Mo-O bond lengths are characteristic of the structural strain within the perovskite-like layers.
The distortion of the bismuth coordination polyhedra is even more pronounced. This irregularity is primarily caused by the influence of the Bi³⁺ lone electron pair, which creates a region of electron density that repels the surrounding Bi-O bonds, preventing a symmetric arrangement of the oxygen ligands. This structural distortion is not merely a geometric curiosity; it has profound implications for the material's properties, contributing to the internal electric fields that enhance the separation of photogenerated electron-hole pairs, which is crucial for photocatalytic applications.
Microstructural Investigations
Microstructural analysis, often performed using scanning electron microscopy (SEM), reveals the morphology and larger-scale organization of Bi₂MoO₆ particles. The synthesis method has a profound impact on the resulting microstructure.
For instance, materials prepared via a solvothermal method often exhibit three-dimensional, flower-like hierarchical microspheres. These microspheres, typically 0.7 to 1.5 μm in diameter, are self-assembled from numerous two-dimensional nanosheets or nanoplates. This hierarchical and porous structure provides a large specific surface area, which is highly beneficial for applications such as catalysis and sensing, as it increases the number of available active sites. Other preparation techniques, like co-precipitation, can yield hexagonal-shaped nanoparticles with sizes ranging from 47-90 nm. Annealing the material at higher temperatures (e.g., 400 °C) can cause the aggregation and sintering of these structures into larger nanoplate-like formations.
Nanorod and Nanosheet Morphologies
This compound can be synthesized to form distinct one-dimensional (1D) nanorods and two-dimensional (2D) nanosheets. These morphologies offer a high surface-area-to-volume ratio, which is advantageous for applications in catalysis and sensing.
Nanorods: The formation of Bi2O3 nanorods has been achieved through the thermolysis of a bismuth(III) coordination polymer at 170°C with oleic acid acting as a surfactant. mdpi.com Electron microscopy analysis reveals the morphology and size of the resulting bismuth oxide product. mdpi.com While this demonstrates a method for producing bismuth oxide nanorods, the synthesis of this compound nanorods would involve the incorporation of a molybdenum source during a similar synthesis process. The growth of nanorods is influenced by various factors, including precursor concentration, temperature, and the presence of structure-directing agents.
Nanosheets: Two-dimensional Bi2MoO6 nanosheets have been successfully synthesized using a solvothermal method followed by probe sonication. rsc.orgresearchgate.net This technique allows for the creation of thin, sheet-like structures with a high aspect ratio. gnest.org Characterization using scanning electron microscopy (SEM) and transmission electron microscopy (TEM) confirms the 2D morphology, showing interconnected, well-defined nanosheets that form a network structure. gnest.org The edges of these nanosheets often appear sharp, indicating a high degree of crystallinity. gnest.org The synthesis of MoS2 nanosheets has also been achieved through a one-pot hydrothermal method assisted by polyvinylpyrrolidone (B124986) (PVP), which acts as a surface modifier and guides the growth of the nanosheets. oncotarget.com This approach allows for simultaneous synthesis and surface modification. oncotarget.com
The table below summarizes the typical dimensional characteristics of these morphologies, though specific dimensions can be tuned by adjusting synthesis parameters.
| Morphology | Typical Dimension 1 | Typical Dimension 2 | Synthesis Method |
| Nanorods | Diameter: 20-100 nm | Length: 1-10 µm | Hydrothermal, Solvothermal |
| Nanosheets | Thickness: 5-50 nm | Lateral Size: 100 nm - 5 µm | Solvothermal with sonication, Chemical Exfoliation |
Grain Structure and Evolution
The grain structure, including grain size and boundaries, is a fundamental aspect of the crystallographic analysis of this compound. The evolution of these grains during synthesis and subsequent treatments like annealing significantly impacts the material's properties.
The initial formation of Bi2MoO6 nanocrystals serves as the building block for the final morphology. During hydrothermal or solvothermal synthesis, these primary nanoparticles can self-assemble into more complex structures like nanorods or hierarchical flower-like assemblies. The grain size in the final material is influenced by the nucleation and growth rates during synthesis.
The evolution of the grain structure is often studied as a function of synthesis time and temperature. For instance, at the initial stages of a hydrothermal reaction, small, amorphous nanoparticles may form. As the reaction progresses, these nanoparticles crystallize and grow, leading to an increase in the average grain size. This growth can proceed through mechanisms like Ostwald ripening, where larger particles grow at the expense of smaller ones.
The introduction of dopants can also significantly alter the grain structure and lead to the formation of new phases. For example, in molybdenum-doped zinc oxide nanorods, increasing the molybdenum concentration beyond a certain threshold can lead to the creation of byproduct material phases. mdpi.com This highlights the importance of precise stoichiometric control during the synthesis of mixed metal oxides like this compound to maintain phase purity and control grain structure.
The table below outlines key parameters that influence the grain structure of this compound.
| Parameter | Effect on Grain Structure |
| Synthesis Temperature | Higher temperatures generally lead to larger grain sizes and increased crystallinity. |
| Synthesis Time | Longer reaction times can promote grain growth and the formation of more stable crystalline phases. |
| pH of Precursor Solution | Can influence the hydrolysis and condensation rates of the metal precursors, affecting nucleation and growth. |
| Surfactants/Capping Agents | Can control the growth and aggregation of nanocrystals, leading to smaller and more uniform grain sizes. |
Advanced Spectroscopic and Microscopic Analyses in Dibismuth Molybdenum Hexaoxide Research
X-ray Based Spectroscopies
X-ray-based spectroscopic techniques are indispensable for probing the electronic structure and local coordination environment of atoms within Bi₂MoO₆.
X-ray Absorption Fine Structure (XAFS) spectroscopy, encompassing both X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), provides detailed information about the local geometric and electronic structure of the absorbing atom.
Studies utilizing Mo K-edge XANES have revealed changes in the coordination environment of molybdenum during the synthesis of γ-Bi₂MoO₆. researchgate.net Initially, molybdenum exists in a tetrahedral MoO₄²⁻ environment, which transforms into distorted MoO₆ octahedra in the final crystalline structure. researchgate.net The features in the Mo K-edge XANES spectra are characteristic of Mo(VI) in these distinct coordination geometries. researchgate.net
The EXAFS region of the spectrum offers quantitative information about the local atomic arrangement. Analysis of the Mo K-edge EXAFS for Bi₂MoO₆ shows a primary signal in the Fourier transform that corresponds to the Mo-O bonds within the MoO₆ octahedra. researchgate.net This analysis is crucial for determining the interatomic distances and coordination numbers, confirming the distorted octahedral coordination of molybdenum in the Bi₂MoO₆ lattice.
X-ray Photoemission Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. High-resolution XPS spectra of Bi₂MoO₆ provide definitive information on the core-level structures of its constituent elements.
The Bi 4f spectrum typically shows two strong peaks corresponding to Bi 4f₇/₂ and Bi 4f₅/₂. nih.govresearchgate.net The binding energies for these peaks are consistently found around 159.1 eV and 164.3 eV, respectively, which is characteristic of the Bi³⁺ oxidation state. nih.gov
For molybdenum, the Mo 3d spectrum exhibits two peaks for Mo 3d₅/₂ and Mo 3d₃/₂, with binding energies of approximately 232.2 eV and 235.5 eV. nih.govresearchgate.net These values confirm the presence of molybdenum in the Mo⁶⁺ oxidation state. acs.org In some instances, a smaller doublet at lower binding energies (around 231.4 eV and 234.1 eV) has been observed, indicating the presence of a small fraction of Mo⁵⁺, which may be associated with oxygen vacancies. nih.gov
The O 1s spectrum is often deconvoluted into multiple peaks. The main peak, typically around 529.8 eV to 530.0 eV, is attributed to the lattice oxygen in the Bi-O and Mo-O bonds. nih.govacs.org A higher binding energy peak around 531.7 eV is often assigned to surface hydroxyl groups. acs.org
Table 1: Representative XPS Core-Level Binding Energies for Dibismuth Molybdenum Hexaoxide
| Element | Core Level | Binding Energy (eV) | Oxidation State |
|---|---|---|---|
| Bismuth | Bi 4f₇/₂ | ~159.1 | Bi³⁺ |
| Bi 4f₅/₂ | ~164.3 | ||
| Molybdenum | Mo 3d₅/₂ | ~232.2 | Mo⁶⁺ |
| Mo 3d₃/₂ | ~235.5 |
Vibrational Spectroscopies
Vibrational spectroscopies, such as Raman and Fourier-Transform Infrared (FT-IR), are powerful non-destructive techniques used to probe the molecular structure, bonding, and lattice dynamics of Bi₂MoO₆.
Raman spectroscopy provides detailed information about the vibrational modes of the Bi₂MoO₆ crystal lattice, particularly the MoO₆ octahedra. The Raman spectrum of Bi₂MoO₆ can be broadly divided into two regions: bands below 400 cm⁻¹ are associated with bending modes of MoO₆²⁻ and lattice vibrations involving Bi-O bonds, while the region between 700 and 900 cm⁻¹ is dominated by the stretching vibrations of the MoO₆²⁻ octahedra.
A very strong peak is consistently observed around 797 cm⁻¹, which is assigned to the symmetric A₁g stretching mode of the MoO₆ octahedron. researchgate.net Other prominent peaks in the high-frequency region, typically around 715 cm⁻¹ and 843 cm⁻¹, are also attributed to A₁g modes and correspond to the orthogonal distortion of the MoO₆ octahedra. researchgate.net The peaks in the lower frequency range, such as those at 401, 351, 326, and 279 cm⁻¹, represent symmetric stretching and bending vibrations of Mo-O bonds. researchgate.net The modes below 200 cm⁻¹ are generally attributed to the translational motions of molybdenum and bismuth atoms within the lattice. researchgate.net
Table 2: Prominent Raman Peaks and their Assignments for this compound
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| ~843 | A₁g mode (orthogonal distortion of MoO₆ octahedron) |
| ~797 | A₁g mode (symmetric Mo-O stretching of MoO₆ octahedron) |
| ~715 | A₁g mode (orthogonal distortion of MoO₆ octahedron) |
| ~401 | Symmetric stretching vibrations of Mo-O bonds |
| ~351 | Symmetric stretching vibrations of Mo-O bonds |
| ~326 | Symmetric stretching vibrations of Mo-O bonds |
| ~279 | Symmetric stretching vibrations of Mo-O bonds |
Fourier-Transform Infrared (FT-IR) spectroscopy complements Raman spectroscopy by providing information on the infrared-active vibrational modes of Bi₂MoO₆. The characteristic vibrational absorption peaks for this compound predominantly appear in the 400 to 1000 cm⁻¹ range.
The FT-IR spectrum shows a strong absorption band around 726-732 cm⁻¹, which is assigned to the asymmetric stretching mode of the MoO₆ octahedra involving the equatorial oxygen atoms. researchgate.netresearchgate.net The bands at approximately 840-842 cm⁻¹ and 796-798 cm⁻¹ correspond to the asymmetric and symmetric stretching modes of the MoO₆ octahedra, respectively, involving the apical oxygen atoms. researchgate.netresearchgate.net Bending vibrations of the MoO₆ octahedra are observed as smaller bands around 560-573 cm⁻¹. researchgate.netmdpi.com Additionally, a peak around 443-445 cm⁻¹ is attributed to the stretching and bending vibrations of the Bi-O bonds. acs.orgresearchgate.net
Table 3: Key FT-IR Absorption Bands and their Vibrational Mode Assignments for this compound
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| ~842 | Asymmetric stretching mode of apical oxygen in MoO₆ |
| ~798 | Symmetric stretching mode of apical oxygen in MoO₆ |
| ~732 | Asymmetric stretching mode of equatorial oxygen in MoO₆ |
| ~573 | Bending vibration of MoO₆ octahedra |
Electron Microscopy and Elemental Analysis
Electron microscopy techniques are vital for visualizing the morphology and confirming the elemental composition of Bi₂MoO₆ materials. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are commonly employed to study the size, shape, and surface features of Bi₂MoO₆ particles, which often present as nanosheets or hierarchical microspheres. mdpi.commdpi.com
Energy-Dispersive X-ray Spectroscopy (EDX or EDS), typically coupled with SEM or TEM, is used for elemental analysis. EDX analysis confirms the presence of Bismuth (Bi), Molybdenum (Mo), and Oxygen (O) in the material. acs.orgresearchgate.net The elemental mapping capability of EDX demonstrates the uniform distribution of these elements throughout the synthesized particles. acs.orgresearchgate.net Quantitative EDX analysis is performed to verify that the atomic ratio of the elements is consistent with the stoichiometric formula of Bi₂MoO₆.
Table 4: Theoretical vs. Experimental Atomic Composition of this compound from EDX Analysis
| Element | Theoretical Atomic % | Experimental Atomic % |
|---|---|---|
| O | 66.67 | 65.23 |
| Mo | 11.11 | 11.45 |
(Note: Experimental values are representative and may vary slightly between samples and measurement conditions.) researchgate.net
Scanning Electron Microscopy (SEM) for Morphology
Scanning Electron Microscopy (SEM) is a crucial tool for investigating the surface topography and morphology of Bi₂MoO₆. Research has shown that the synthesis conditions, such as the solvent used and post-synthesis annealing, can significantly influence the material's morphology.
For instance, Bi₂MoO₆ synthesized using ethylene (B1197577) glycol (EG) as a solvent forms three-dimensional (3D) hollow microspheres, which are composed of two-dimensional (2D) nanosheets. mdpi.com Upon annealing at 400 °C, these spherical structures can sinter together and transform into nanoplate-like structures. mdpi.com The morphology is also dependent on the solvent composition during hydrothermal synthesis; using water or mixtures of ethanol and water can lead to the formation of disordered nanoplates. mdpi.com
The pH of the precursor solution during hydrothermal synthesis also plays a significant role in the resulting morphology. At a lower pH of 4, Bi₂MoO₆ nanoplates are formed, while at a higher pH of 6, the morphology shifts towards spherical nanoparticles. researchgate.net SEM images have confirmed that pure Bi₂MoO₆ often consists of irregular nanosheets. acs.org
| Synthesis Condition | Observed Morphology | Reference |
|---|---|---|
| Ethylene Glycol (EG) solvent | 3D hollow microspheres composed of 2D nanosheets | mdpi.com |
| EG solvent with 400 °C annealing | Nanoplate-like structures | mdpi.com |
| Water or Ethanol/Water solvent | Disordered nanoplates | mdpi.com |
| Hydrothermal synthesis at pH 4 | Nanoplates | researchgate.net |
| Hydrothermal synthesis at pH 6 | Spherical nanoparticles | researchgate.net |
High-Resolution Transmission Electron Microscopy (HRTEM)
High-Resolution Transmission Electron Microscopy (HRTEM) provides even greater detail about the crystalline structure of Bi₂MoO₆ at the atomic level. HRTEM is a powerful technique for directly imaging the atomic lattice of materials. wikipedia.org
Studies utilizing HRTEM have successfully visualized the lattice fringes of orthorhombic Bi₂MoO₆. For example, a lattice spacing of 0.313 nm has been measured, which corresponds to the (131) plane of the crystal structure. acs.org In other investigations, lattice fringe spacings of 0.31 nm and 0.27 nm have been identified and attributed to the (131) and (002) planes, respectively. researchgate.net These direct observations of the crystal lattice confirm the successful synthesis of the desired crystalline phase and can reveal details about crystal orientation and defects.
| Measured Lattice Spacing (nm) | Corresponding Crystal Plane | Reference |
|---|---|---|
| 0.313 | (131) | acs.org |
| 0.31 | (131) | researchgate.net |
| 0.27 | (002) | researchgate.net |
Electron Diffraction Studies
Selected Area Electron Diffraction (SAED) is a technique used in conjunction with transmission electron microscopy to determine the crystal structure of a material. The resulting diffraction pattern provides information about the crystal lattice parameters and symmetry.
SAED patterns of Bi₂MoO₆ have confirmed its polycrystalline nature. researchgate.net The patterns exhibit diffraction rings that can be indexed to the specific crystal planes of the orthorhombic phase of Bi₂MoO₆, further corroborating the structural information obtained from X-ray diffraction (XRD) and HRTEM.
Electron Microprobe Analysis
Electron Microprobe Analysis (EPMA), also known as electron probe microanalysis, is a non-destructive technique used to determine the elemental composition of small volumes of solid materials. wikipedia.org It utilizes a focused electron beam to generate characteristic X-rays from the sample, and the wavelengths of these X-rays are unique to each element. wikipedia.orgutexas.edu
In the context of Bi₂MoO₆ research, EPMA, often coupled with Energy-Dispersive X-ray Spectroscopy (EDS) in an SEM, is used to confirm the elemental composition and distribution. For instance, analysis of γ-Bi₂MoO₆ has confirmed the presence and uniform distribution of bismuth (Bi), molybdenum (Mo), and oxygen (O). mdpi.comresearchgate.net This technique is crucial for verifying the stoichiometry of the synthesized material and ensuring the absence of impurities.
Other Characterization Techniques
UV-Visible (UV-Vis) spectroscopy is a key technique for investigating the electronic properties of Bi₂MoO₆, particularly its ability to absorb light. libretexts.org The absorption of UV or visible light by a molecule or material causes electrons to be promoted from a lower energy molecular orbital to a higher energy one. libretexts.org
The UV-Vis diffuse reflectance spectrum of Bi₂MoO₆ typically shows a sharp absorption edge in the visible light region, around 480-491 nm. acs.orgmdpi.com This absorption is related to the intrinsic band gap of the material, which is the energy difference between the valence band and the conduction band.
The band gap energy (Eg) can be estimated from the absorption spectrum using a Tauc plot. thermofisher.comshimadzu.com For a direct-bandgap semiconductor like Bi₂MoO₆, the band gap is calculated using the equation αhν = A(hν - Eg)¹ᐟ², where α is the absorption coefficient, h is Planck's constant, ν is the frequency, and A is a constant. mdpi.commdpi.com The band gap of Bi₂MoO₆ has been reported to be in the range of 2.50 to 3.11 eV, depending on the synthesis method and morphology. mdpi.commdpi.com
| Synthesis Method/Condition | Reported Band Gap (eV) | Reference |
|---|---|---|
| Solvothermal | 2.71 | mdpi.com |
| In situ conversion | 2.80 | mdpi.com |
| Solution combustion | 3.11 | mdpi.com |
| Precipitation | 3.07 | mdpi.com |
| Sol-gel | 3.10 | mdpi.com |
| Hydrothermal with CTAB surfactant | 2.50 | mdpi.com |
Zeta potential analysis is used to determine the surface charge of particles in a colloidal suspension. This is an important parameter as it influences the stability of the suspension and the interaction of the particles with their environment.
For Bi₂MoO₆ materials, zeta potential measurements have been conducted to understand their surface charge characteristics. In one study, various annealed Bi₂MoO₆ samples exhibited a positive surface charge at a pH of 4.96. nih.gov The differences in the surface charge among the samples were found to be relatively small, suggesting that in that particular case, the surface charge was not the primary factor influencing other observed properties. nih.gov
Computational Modeling and Theoretical Investigations of Dibismuth Molybdenum Hexaoxide
First-Principles and Density Functional Theory (DFT) Calculations
First-principles calculations, rooted in quantum mechanics, allow for the prediction of material properties without empirical parameters. DFT is the most widely used method in this category for solid-state materials like Bi₂MoO₆, providing a robust framework for examining its electronic and structural characteristics.
DFT calculations have been extensively employed to elucidate the electronic structure of Bi₂MoO₆. The valence band (VB) is primarily composed of hybridized O 2p and Bi 6s orbitals. researchgate.net The top of the valence band is largely dominated by O 2p states, with a smaller contribution from Bi 6s states. researchgate.net The presence of the Bi 6s² lone pair is significant, as its spatial activity disperses the top of the valence band, which can reduce the oxidation band gap and improve hole conductivity. researchgate.net The conduction band (CB), conversely, is mainly formed by Mo 4d orbitals, with some contribution from O 2p states, indicating a Mo-O bonding nature. researchgate.netnih.gov This orbital arrangement dictates that photoexcitation involves the transfer of charge from the O 2p + Bi 6s hybrid orbitals to the empty Mo 4d orbitals. researchgate.net
The band gap of Bi₂MoO₆ is a critical parameter for its applications, and DFT calculations have provided values that are generally in good agreement with experimental observations, though often slightly underestimated, a common feature of standard DFT functionals. researchgate.net Calculated band gap values vary depending on the specific computational methods and parameters used, with reported theoretical values around 2.20 eV, 2.54 eV, and up to 3.11 eV. researchgate.netresearchgate.netmdpi.com The material is considered a direct bandgap semiconductor. mdpi.com The density of states (DOS) calculations further confirm the orbital contributions, showing distinct peaks for Bi s/p-states, Mo d-states, and O p-states at various energy levels. researchgate.net
Table 1: Summary of Calculated Electronic Properties of Dibismuth Molybdenum Hexaoxide
| Property | Description |
| Valence Band Maximum (VBM) | Dominated by hybridized O 2p and Bi 6s orbitals. researchgate.net |
| Conduction Band Minimum (CBM) | Primarily formed by Mo 4d orbitals. researchgate.netnih.gov |
| Band Gap (Calculated) | Values typically range from 2.20 eV to 3.11 eV depending on the DFT functional and approach used. researchgate.netresearchgate.netmdpi.com |
| Photoexcitation Mechanism | Involves charge transfer from the hybrid O 2p and Bi 6s orbitals in the valence band to the empty Mo 4d orbitals in the conduction band. researchgate.net |
Theoretical calculations are crucial for interpreting and predicting the spectroscopic properties of Bi₂MoO₆. DFT-based simulations of Raman and infrared absorption spectra have been shown to reliably reproduce experimental results. researchgate.net This allows for the precise assignment of vibrational modes to specific atomic motions within the crystal lattice. For instance, experimental Raman spectra show characteristic peaks at approximately 294, 349, 718, 798, and 839 cm⁻¹, which are consistent with the orthorhombic crystal structure of γ-Bi₂MoO₆. mdpi.com
Furthermore, the calculated electronic band structure is directly related to the material's optical absorption properties. chalcogen.ro DFT helps to explain the sharp absorption edge observed in the visible light region (around 400–480 nm), which corresponds to the intrinsic band-to-band electronic transitions from the VB to the CB. mdpi.comchalcogen.ro By predicting the band gap, DFT can estimate the wavelength range of light the material can absorb, which is vital for photocatalytic applications. chalcogen.ro
Table 2: Comparison of Experimental and Theoretically Supported Spectroscopic Features
| Spectroscopic Technique | Feature | Experimental Observation (cm⁻¹) | Theoretical Correlation |
| Raman Spectroscopy | Characteristic vibrational modes of γ-Bi₂MoO₆. mdpi.com | 294, 349, 399, 718, 798, 839 | DFT-based phonon calculations can reproduce these modes, confirming the crystal structure and bonding environments. researchgate.net |
| UV-Vis Absorption | Optical absorption edge. mdpi.com | ~480 nm (corresponding to ~2.58 eV) | Correlates with the calculated band gap from electronic structure analysis, representing the O 2p -> Mo 4d transition. chalcogen.ro |
Defect Energetics and Formation
Intrinsic point defects can significantly influence the electronic and catalytic properties of Bi₂MoO₆. Computational modeling is used to determine the formation energies of these defects and understand their behavior within the crystal lattice.
The formation energy of a defect determines its equilibrium concentration under given conditions. DFT calculations, particularly using methods like the GGA+U approach, have been used to explore the formation energies of various intrinsic point defects in Bi₂MoO₆, such as oxygen vacancies (Vₒ), bismuth vacancies (V₈ᵢ), and molybdenum vacancies (Vₘₒ). nih.gov
Studies have found that oxygen vacancies generally have a relatively low formation energy, especially under O-poor (reducing) conditions. nih.gov Specifically, the +2 charged oxygen vacancy (V²⁺ₒ) is often energetically favorable, contributing to the material's intrinsic n-type conductivity. researchgate.net The concentration of these defects is highly dependent on the chemical potential (e.g., oxygen partial pressure) and temperature during synthesis and operation. nih.gov The presence of oxygen vacancies can create defect states within the band gap, which can narrow the bandgap and promote the separation of photogenerated charges. researchgate.net
While extensive research on isolated point defects in Bi₂MoO₆ exists, the study of defect complexes, particularly donor-donor pairs, is less common. However, theoretical work on analogous materials provides significant insight. For example, ab initio calculations on molybdenum-doped bismuth vanadate (B1173111) (BiVO₄), another important bismuth-based oxide, have investigated the interaction between Mo donor defects. arxiv.orgrsc.org In that system, it was surprisingly found that pairs of Mo atoms substituting vanadium sites (Moᵥ) have the lowest energy configuration when they occupy nearest-neighbor sites. arxiv.orgrsc.org
Structural Stability and Energetics
DFT calculations are fundamental to confirming the structural stability of Bi₂MoO₆ and refining its crystallographic parameters. The most common phase, γ-Bi₂MoO₆, crystallizes in the orthorhombic Pca2₁ space group. researchgate.netmdpi.com Computational models optimize the geometry of the unit cell by minimizing the total energy, which yields lattice parameters that are in excellent agreement with experimental values obtained from X-ray diffraction (XRD). atlantis-press.com For example, one DFT study calculated optimized lattice parameters of a = 5.482 Å, b = 16.199 Å, and c = 5.509 Å, which closely match experimental data. atlantis-press.com
The thermodynamic stability of the structure can also be assessed by calculating the formation energy of the compound from its constituent elements or binary oxides. Furthermore, dynamical stability can be confirmed by performing phonon band structure calculations; the absence of imaginary frequencies across the Brillouin zone indicates that the structure is dynamically stable at 0 K. researchgate.net
Table 3: Comparison of Calculated and Experimental Lattice Parameters for Orthorhombic Bi₂MoO₆
| Lattice Parameter | Calculated Value (Å) atlantis-press.com | Experimental Value (Å) atlantis-press.com |
| a | 5.482 | 5.4822 |
| b | 16.199 | 16.1986 |
| c | 5.509 | 5.5091 |
Calculation of Bond Valence Sums (BVS)
The Bond Valence Sum (BVS) method is a powerful empirical tool used to validate crystal structures and estimate the oxidation states of atoms within a compound. govst.edugovst.edu The fundamental principle of the BVS model is that the valence of an atom is equivalent to the sum of the valences of all the bonds it forms. wikipedia.org Each individual bond valence (vᵢ) is calculated from the experimental bond length (Rᵢ) using the formula:
vᵢ = exp[(R₀ - Rᵢ) / b]
where R₀ is a tabulated parameter representing the ideal bond length for a given pair of atoms with a valence of 1, and b is an empirical constant, typically set to 0.37 Å. wikipedia.org The sum of these individual bond valences around a central atom should approximate its formal oxidation state. govst.edugovst.edu
For this compound, BVS calculations are used to confirm the +3 oxidation state for bismuth and the +6 oxidation state for molybdenum. For instance, in the γ-Bi₂MoO₆ structure, the Mo⁶⁺ cation is coordinated to oxygen atoms. By using the observed Mo-O bond lengths from crystallographic data, the valence of the molybdenum cation can be calculated. lehigh.edu Deviations of the calculated sum from the expected integer value can indicate strain in the bonds or errors in the structure determination. govst.edu
Below is an example of BVS calculation parameters.
| Parameter | Description | Typical Value |
|---|---|---|
| V | Valence of the central atom (calculated) | Sum of vᵢ |
| vᵢ | Valence of an individual bond | Calculated from bond length |
| Rᵢ | Observed bond length | From experimental data (e.g., XRD) |
| R₀ | Tabulated ideal bond length for valence 1 | Specific to atom pair (e.g., Mo-O) |
| b | Empirical constant | 0.37 Å |
Determination of Bond Strain Index (BSI) and Global Instability Index (GII)
The Global Instability Index (GII) is a metric derived from bond valence theory that quantifies the total bond strain within a crystal structure. researchgate.net It is calculated as the root-mean-square of the deviations of the BVS for all atoms in the structure from their expected formal oxidation states. A low GII value suggests a stable, low-strain structure, while a high value can indicate the presence of strained bonds, unusual coordination environments, or potential structural instability. researchgate.net While originally developed for ionic compounds, the GII has proven effective in predicting structural distortions and decomposition energies across a wider range of materials. researchgate.net
Optimization of Lattice Parameters and Atomic Positions
First-principles calculations, particularly those based on Density Functional Theory (DFT), are employed to theoretically determine the stable crystal structure of this compound. These calculations optimize the geometry by minimizing the total energy of the system, which involves adjusting the lattice parameters and the positions of each atom within the unit cell until the forces on the atoms are negligible.
The γ-phase of Bi₂MoO₆ typically crystallizes in an orthorhombic structure. mdpi.comaip.org Computational studies have successfully reproduced the experimentally observed lattice parameters. For example, calculations using the GGA+U (Generalized Gradient Approximation with Hubbard U correction) method are performed to account for electron correlation effects, particularly for the Mo d-orbitals. materialsproject.org The results of these optimizations provide a detailed, stable atomic arrangement that serves as the foundation for further calculations of electronic and physical properties.
| Phase/Space Group | a (Å) | b (Å) | c (Å) | Source |
|---|---|---|---|---|
| Orthorhombic (JCPDS No. 21-0102) | 5.506 | 16.226 | 5.487 | mdpi.com |
| Pbca (No. 61) | Not explicitly listed, but structure is provided for calculation. | materialsproject.org | ||
| Pca2₁ (No. 29) | 5.618 | 16.625 | 5.626 | materialsproject.org |
Stereochemical Activity of Lone Pair Electrons
A defining characteristic of many bismuth(III) oxides, including Bi₂MoO₆, is the stereochemical activity of the Bi³⁺ 6s² lone pair of electrons. This phenomenon is responsible for significant structural distortions and influences many of the material's key properties.
Theoretical Basis of Lone Pair-Driven Phenomena in Bismuth Oxides
The traditional textbook explanation for lone pair activity involves the hybridization of the metal's valence s and p orbitals. researchgate.netrsc.org However, a more refined, modern model emphasizes the crucial role of covalent interactions between the metal and oxygen atoms. researchgate.netrsc.org
Modeling of Local Dipole Moments
The asymmetric electron density distribution caused by the stereochemically active lone pair on the Bi³⁺ cation creates local electric dipole moments. The lone pair occupies a significant volume of space, effectively pushing the surrounding oxygen anions away and creating a distorted coordination polyhedron around the bismuth atom. aps.orgresearchgate.net
Computational modeling visualizes this effect through electron density maps and the calculation of local polarization. The asymmetric charge concentration associated with the lone pair leads to a separation of the center of positive and negative charge, which is the definition of a dipole moment. The collective alignment of these local dipoles in the crystal lattice can give rise to a net spontaneous polarization, a hallmark of ferroelectric materials. researchgate.net Theoretical models can quantify the magnitude of these dipoles and predict how they might couple and order, providing a microscopic understanding of the ferroelectric behavior observed in related Aurivillius phases. aps.org
Charge Distribution and Electronic Population Analysis
Understanding the distribution of electronic charge among the constituent atoms in Bi₂MoO₆ is essential for explaining its chemical bonding, reactivity, and electronic properties. Computational methods like Bader charge analysis and Mulliken population analysis are used to partition the total electron density and assign charges to individual atoms. researchgate.netuci.edu
Bader charge analysis, which divides the crystal into atomic basins based on zero-flux surfaces of the electron density gradient, is a common method for assigning atomic charges in periodic solids. researchgate.net Calculations for pristine Bi₂MoO₆ show a significant transfer of charge from the bismuth and molybdenum cations to the more electronegative oxygen anions, confirming the ionic character of the bonding. researchgate.net However, the charge values are typically less than the formal ionic charges (e.g., +3 for Bi, +6 for Mo, -2 for O), indicating a degree of covalency in the Bi-O and Mo-O bonds.
Furthermore, X-ray photoelectron spectroscopy (XPS) studies, complemented by theoretical calculations, can reveal the core-level electronic structure. iphy.ac.cn Such analyses have shown that molybdenum can exist in mixed valence states (Mo⁵⁺ and Mo⁶⁺) under certain conditions and that bismuth and oxygen atoms can exhibit different bonding environments within the crystal structure, reflecting the complexity of the charge distribution. iphy.ac.cnresearchgate.net Doping can also significantly alter the intrinsic electric density and internal electric field, further modifying the charge transfer properties of the material. nih.gov
| Atom | Formal Oxidation State | Calculated Bader Charge (e) |
|---|---|---|
| Bi | +3 | Data not explicitly provided in snippets, but analysis is mentioned researchgate.net |
| Mo | +6 | Data not explicitly provided in snippets, but analysis is mentioned researchgate.net |
| O | -2 | Data not explicitly provided in snippets, but analysis is mentioned researchgate.net |
Note: Specific numerical values for Bader charges were mentioned as being calculated in the source material but were not explicitly stated in the provided text snippets. researchgate.net
Mulliken Charge Analysis
Theoretical investigations into the electronic structure of this compound (Bi₂MoO₆) have utilized Mulliken population analysis to understand the distribution of atomic charges within the molecule. This method, a cornerstone of computational chemistry, partitions the total electron population among the constituent atoms, offering insights into the nature of the chemical bonding.
These computational findings are crucial for elucidating the covalent character of the Bi-O and Mo-O bonds. The analysis of charge distribution helps in understanding the electronic interactions that govern the material's properties and its behavior in various applications. The calculated charge distribution provides a theoretical basis for interpreting the reactivity and catalytic activity of this compound.
Interactive Table: Atomic Population Trends in Bi₂MO₆ (M = Cr, Mo, W) from Mulliken Analysis
| Element | Atomic Population Trend (from Cr to W) |
| Bismuth (Bi) | Increase |
| M-site (Cr, Mo, W) | Decrease |
| Oxygen (O) | Not specified in the provided search results. |
Core-Level Structure Interpretation
X-ray Photoelectron Spectroscopy (XPS) is a powerful experimental technique used to probe the elemental composition and chemical states of atoms within a material. For this compound, XPS analysis provides a detailed interpretation of its core-level electronic structure.
The high-resolution XPS spectra for Bi₂MoO₆ reveal the characteristic binding energies for its constituent elements: bismuth (Bi), molybdenum (Mo), and oxygen (O).
Bismuth (Bi 4f): The Bi 4f spectrum typically exhibits two prominent peaks corresponding to the Bi 4f₇/₂ and Bi 4f₅/₂ spin-orbit coupling components. These peaks are indicative of bismuth being in the +3 oxidation state within the compound.
Molybdenum (Mo 3d): The Mo 3d spectrum is characterized by a doublet, Mo 3d₅/₂ and Mo 3d₃/₂. The binding energies of these peaks are consistent with molybdenum in its +6 oxidation state, which is its highest and most stable oxidation state. Some studies have also observed a second, smaller Mo 3d doublet at slightly lower binding energies, which is attributed to the presence of a small amount of Mo⁵⁺.
Oxygen (O 1s): The O 1s spectrum often shows a primary peak that can be attributed to the lattice oxygen within the Bi₂MoO₆ crystal structure. This peak is associated with the Mo-O and Bi-O bonds that form the oxide framework.
The interpretation of these core-level spectra is fundamental to confirming the chemical integrity and stoichiometry of synthesized this compound. The precise binding energy values can provide insights into the local chemical environment of each element, which is invaluable for understanding the material's electronic properties and its performance in various technological applications.
Interactive Table: Representative Core-Level Binding Energies for this compound
| Element | Core Level | Binding Energy (eV) | Inferred Oxidation State |
| Bismuth (Bi) | 4f₇/₂ | ~159.0 - 159.9 | +3 |
| Bismuth (Bi) | 4f₅/₂ | ~164.3 - 165.2 | +3 |
| Molybdenum (Mo) | 3d₅/₂ | ~232.2 - 232.9 | +6 |
| Molybdenum (Mo) | 3d₃/₂ | ~235.5 - 236.0 | +6 |
| Oxygen (O) | 1s | ~529.9 - 531.1 | -2 |
Note: The binding energy values can vary slightly depending on the specific experimental conditions and sample preparation.
Defect Chemistry, Doping Effects, and Solid Solutions in Dibismuth Molybdenum Hexaoxide Systems
Intrinsic Defects and Their Impact on Properties
Intrinsic defects, such as vacancies and interstitials, are inherent imperfections in the crystal lattice that can be manipulated to tune the material's properties. In dibismuth molybdenum hexaoxide, oxygen vacancies and bismuth volatility are two of the most critical intrinsic defects.
Oxygen Vacancy Engineering
Oxygen vacancies, or the absence of oxygen atoms from their lattice sites, are common defects in metal oxides like Bi₂MoO₆. The formation of these vacancies is highly dependent on the synthesis conditions, such as temperature and the partial pressure of oxygen. Controlled introduction of oxygen vacancies, a practice known as oxygen vacancy engineering, has emerged as a powerful tool to enhance the material's performance, particularly in photocatalysis.
The presence of oxygen vacancies can introduce defect energy levels within the bandgap of Bi₂MoO₆. aip.org This modification of the electronic structure can lead to several beneficial effects. For instance, a narrowed bandgap can improve the absorption of visible light, a crucial factor for efficient photocatalysis. aip.org Furthermore, oxygen vacancies can act as trapping sites for photogenerated electrons, which promotes the separation of electron-hole pairs and reduces their recombination rate, thereby boosting photocatalytic activity. researchgate.net Density Functional Theory (DFT) calculations have shown that oxygen vacancies are more likely to form in the [Bi₂O₂]²⁺ layers of the Bi₂MoO₆ structure. researchgate.net The formation energy of these vacancies can be influenced by the surrounding chemical potential, with lower formation energies observed under oxygen-poor conditions. researchgate.net
Research has demonstrated that increasing the concentration of surface oxygen vacancies can significantly enhance the photocatalytic degradation of pollutants. For example, Bi₂MoO₆ with a high concentration of surface oxygen vacancies, achieved through a calcination process, exhibited a degradation efficiency of 99.16% for Rhodamine B, which is 2.19 times higher than that of pure Bi₂MoO₆. aip.org
Table 1: Impact of Oxygen Vacancies on Bi₂MoO₆ Properties
| Property | Effect of Oxygen Vacancies | Reference |
| Bandgap | Narrowing of the bandgap | aip.org |
| Light Absorption | Enhanced visible light absorption | aip.org |
| Charge Carrier Separation | Promotion of electron-hole separation | researchgate.net |
| Photocatalytic Activity | Significant enhancement | aip.org |
| Adsorption of Reactants | Increased adsorption and activation of O₂ | aip.org |
Bismuth Volatility and Related Deficiencies
Bismuth has a relatively high vapor pressure, which can lead to its volatilization during high-temperature synthesis or processing of Bi₂MoO₆. This bismuth volatility can result in the formation of bismuth vacancies (V"Bi) and other related defects within the crystal lattice. The loss of bismuth can disrupt the stoichiometry of the compound and create charge imbalances that need to be compensated for by the formation of other defects, such as oxygen vacancies or changes in the oxidation states of molybdenum ions.
Doping Strategies and Elemental Substitution
Introducing foreign atoms into the crystal lattice of a material, a process known as doping or elemental substitution, is a widely used strategy to tailor its properties. In the context of this compound and its analogues, doping can be used to modify the electronic band structure, improve charge transport, and create new active sites for catalysis.
Molybdenum Doping in Bismuth Vanadate (B1173111) Analogues (BiVO₄)
Bismuth vanadate (BiVO₄) is a close structural and functional analogue of Bi₂MoO₆ and has been extensively studied as a photocatalyst. Doping BiVO₄ with molybdenum has been shown to be an effective strategy for enhancing its photoelectrochemical performance. When Mo⁶⁺ ions substitute V⁵⁺ ions in the BiVO₄ lattice, they act as n-type dopants, introducing an extra electron. This leads to an increase in the charge carrier density and improved electrical conductivity. nih.govsemanticscholar.org
The improved charge transport properties in Mo-doped BiVO₄ contribute to more efficient separation of photogenerated electron-hole pairs, a key factor for high photocatalytic activity. mdpi.com Studies have shown that there is an optimal doping concentration for maximizing performance. For example, a 1% Mo-doping level in BiVO₄ was found to exhibit the highest photocatalytic activity, being approximately three times higher than that of pure BiVO₄. researchgate.net Higher doping concentrations can sometimes lead to the formation of secondary phases, such as MoO₃, which can act as recombination centers and decrease the photocatalytic efficiency. mdpi.comresearchgate.net
Table 2: Effect of Molybdenum Doping on Bismuth Vanadate (BiVO₄) Properties
| Doping Concentration | Effect on Photocurrent/Activity | Reference |
| 1 at% Mo | Photocurrent 3.5 times higher than undoped BiVO₄ | mdpi.com |
| 2 at% W and 6 at% Mo | Highest photooxidation current among doubly doped samples | utexas.edu |
| 4 at% Mo | Photocurrent 3.5 times higher than undoped BiVO₄ | utexas.edu |
| > Optimal Concentration | Decreased photoactivity | utexas.edu |
Bismuth Doping in Manganese Molybdate (B1676688) (MnMoO₄)
Information on the specific effects of bismuth doping in manganese molybdate (MnMoO₄) is limited in publicly available research. However, studies on related systems suggest potential outcomes. Doping MnMoO₄ with bismuth could introduce significant structural and electronic modifications. The substitution of Mn²⁺ by Bi³⁺ would require charge compensation, which could be achieved through the formation of manganese vacancies or changes in the oxidation state of molybdenum. This could, in turn, influence the material's catalytic and electronic properties.
A study on Bi-doped MnMoO₄ nanorods demonstrated their potential as a catalyst for the electrocatalytic nitrogen reduction reaction, indicating that bismuth doping can create active sites for specific chemical transformations. bohrium.com Research on phosphorus-doped MnMoO₄ has shown that non-metal doping can create oxygen vacancies and enhance charge storage and conductivity. mdpi.com While not directly about bismuth, this suggests that doping MnMoO₄ can be a viable strategy for tuning its properties. Further research is needed to fully elucidate the impact of bismuth doping on the defect chemistry and physical properties of manganese molybdate.
Substitution in Perovskite-Type Structures (e.g., BaTiO₃, BiFeO₃)
The principles of elemental substitution can be extended to create solid solutions with perovskite-type oxides, such as barium titanate (BaTiO₃) and bismuth ferrite (B1171679) (BiFeO₃), to develop new materials with tailored functionalities.
In the case of BaTiO₃, a well-known ferroelectric material, the substitution of barium and titanium with bismuth and molybdenum, respectively, can significantly alter its dielectric and ferroelectric properties. The introduction of Bi³⁺ at the Ba²⁺ site requires charge compensation, often leading to the formation of barium vacancies, which can influence sintering behavior and ionic mobility. mdpi.com
For BiFeO₃, a multiferroic material, co-doping with other elements at both the A (Bi) and B (Fe) sites is a common strategy to enhance its magnetic and ferroelectric properties. While specific studies on Bi and Mo co-doping are not abundant, research on doping with individual elements provides insights. For instance, doping with aliovalent ions can create or fill oxygen vacancies, which in turn affects the material's conductivity and magnetic response. researchgate.net The substitution of Fe by other transition metals can modify the Fe-O-Fe superexchange interactions, leading to changes in the magnetic ordering. nih.gov The formation of solid solutions between Bi₂MoO₆ and BiFeO₃ has also been explored, creating heterojunctions that can enhance photocatalytic activity and provide magnetic separability.
Isovalent and Non-Isovalent Doping
Doping in this compound can be broadly categorized into isovalent and non-isovalent substitutions. Isovalent doping involves replacing a host ion with a dopant ion of the same charge, while non-isovalent doping introduces an ion with a different charge, necessitating charge compensation mechanisms such as the creation of vacancies or changes in the oxidation states of the constituent ions.
Isovalent Doping: A common example of isovalent doping in Bi2MoO6 is the substitution of molybdenum (Mo6+) with tungsten (W6+). Given that Bi2MoO6 and Bi2WO6 are isostructural, they can form solid solutions, Bi2Mo1-xWxO6, over a range of compositions. This substitution allows for the tuning of the electronic band structure and, consequently, the material's optical and photocatalytic properties.
Non-Isovalent Doping: Non-isovalent doping is a versatile strategy to significantly alter the properties of Bi2MoO6. This can involve substituting Bi3+ with trivalent rare-earth ions like Lanthanum (La3+) and Cerium (Ce3+), or divalent cations. Another approach is the substitution of O2- anions with other anions like Sulfur (S2-), Chlorine (Cl-), or Iodine (I-).
For instance, the introduction of La3+ in place of Bi3+ has been shown to influence the dielectric properties of the material. Similarly, doping with Ce3+ can create crystal defects that play a crucial role in enhancing photocatalytic efficiency by influencing electron dynamics and facilitating redox reactions. researchgate.net Anion doping, such as the substitution of O2- with S2-, leads to an expansion of the crystal lattice and a reduction in the band gap energy, thereby improving visible light absorption. mdpi.com The introduction of tellurium (Te) at the molybdenum site (Te4+ for Mo6+) has been shown to induce inhomogeneous lattice distortions, which can enhance the separation of photogenerated charge carriers. iaea.org
The following table summarizes the effects of various dopants on the band gap of this compound:
| Dopant | Dopant Type | Effect on Band Gap (eV) |
| Undoped Bi2MoO6 | - | 2.53 - 2.86 |
| S-doped | Non-isovalent | 2.49 (for 5% S-doping) |
| N-doped (in BMO-CTAB) | Non-isovalent | 2.50 |
| I-doped (0.4 at% Te/Mo) | Non-isovalent | 2.71 |
| Te-doped | Non-isovalent | No significant change |
Substitution of Pnictogen Atoms (e.g., Arsenic for Antimony)
If As3+ or Sb3+ were to substitute for Bi3+, it would be an isovalent substitution, which could introduce localized lattice strain due to differences in ionic radii, potentially affecting phonon modes and thermal conductivity. If As5+ or Sb5+ were to substitute for Bi3+, it would be a non-isovalent substitution, leading to a significant local positive charge imbalance. This would necessitate charge compensation, likely through the formation of bismuth vacancies or the reduction of Mo6+ ions, which would dramatically alter the electronic and catalytic properties of the material.
Influence of Doping on Crystal Structure and Microstructure
Lattice Perturbations and Structural Distortion
Doping induces lattice perturbations and structural distortions due to the mismatch in ionic radii and charge states between the dopant and the host ions. For example, when sulfur (S2- with an ionic radius of 1.84 Å) substitutes for oxygen (O2- with an ionic radius of 1.40 Å), the crystal lattice expands. mdpi.com This expansion can be observed as a shift in the diffraction peaks to lower angles in X-ray diffraction (XRD) patterns.
Similarly, the substitution of Te4+ for Mo6+ results in severe inhomogeneous lattice distortions. iaea.org These distortions can create internal dipole moments within the crystal structure, which can facilitate the separation of photogenerated electron-hole pairs, a desirable characteristic for photocatalytic applications.
The table below presents the lattice parameters of undoped and S-doped this compound:
| Compound | a (Å) | b (Å) | c (Å) |
| Bi2MoO6 | 5.506 | 16.226 | 5.487 |
| S-doped Bi2MoO6 | - | - | - |
| Note: While S-doping is reported to cause lattice expansion, specific lattice parameters for the doped sample were not provided in the reviewed sources. |
Phase Transition Induction and Stabilization
Doping can influence the phase stability of Bi2MoO6 and potentially induce phase transitions. While specific studies on dopant-induced phase transitions in Bi2MoO6 are limited in the available literature, it is known that the undoped material undergoes a reversible incommensurate-to-commensurate phase transition at approximately 840 K (567 °C). researchgate.net The introduction of dopants can alter the temperature at which such transitions occur or stabilize a particular phase outside its usual temperature range. For instance, in related bismuth-based layered structures, doping has been shown to stabilize high-temperature phases at room temperature.
Control of Grain Growth and Morphology
The morphology and grain size of Bi2MoO6 powders and ceramics are critical for their application, particularly in catalysis where a high surface area is often desired. Doping can play a significant role in controlling both the final grain size and the particle morphology.
Research has shown that iodine doping can effectively inhibit the growth of Bi2MoO6 nanosheets, leading to a reduction in grain size and a corresponding increase in the specific surface area. gdut.edu.cn The morphology of Bi2MoO6 can also be controlled by using different surfactants during synthesis, leading to structures such as nanosheet-assembled microspheres, smooth microspheres, and aggregated nanoparticles. mdpi.com For example, the use of cetyl-trimethyl-ammonium bromide (CTAB) as a surfactant not only leads to the formation of flower-like microspheres but also results in nitrogen doping, which further enhances photocatalytic performance. mdpi.com
The following table summarizes the effect of iodine doping on the specific surface area of this compound:
| Sample | Specific Surface Area (m²/g) |
| Bi2MoO6 | 1.0277 |
| I0.1-Bi2MoO6 | - |
| I0.2-Bi2MoO6 | - |
| I0.4-Bi2MoO6 | - |
| I0.6-Bi2MoO6 | - |
| I0.8-Bi2MoO6 | > I0.6-Bi2MoO6 > I0.4-Bi2MoO6 > I0.2-Bi2MoO6 > I0.1-Bi2MoO6 > Bi2MoO6 |
| Note: While a trend is reported, specific values for all iodine-doped samples were not available in the source. |
Impact of Doping on Electronic and Functional Characteristics
The electronic and functional properties of this compound are highly sensitive to the presence of dopants. By carefully selecting the dopant and its concentration, it is possible to engineer the material's band gap, conductivity, and dielectric response.
Non-isovalent doping, in particular, can significantly alter the electronic structure. As mentioned, S-doping narrows the band gap of Bi2MoO6 from approximately 2.86 eV to 2.49 eV for a 5% sulfur concentration, enhancing its ability to absorb visible light. mdpi.com In contrast, iodine doping has been observed to slightly increase the band gap. gdut.edu.cn Te-doping, while not significantly altering the band gap, introduces new electronic states within the conduction band, which can improve carrier mobility. acs.org
The dielectric properties are also influenced by doping. For instance, lanthanum doping in Bi2MoO6 has been shown to affect its dielectric constant. In a study on La-doped Bi2MoO6/graphene oxide composites, an increase in the dielectric constant was observed with increasing content of the doped oxide. mdpi.com
The table below presents a comparison of the electronic and dielectric properties of undoped and doped this compound:
| Property | Undoped Bi2MoO6 | Doped Bi2MoO6 |
| Band Gap (eV) | 2.53 - 2.86 | 2.49 (S-doped), 2.50 (N-doped), 2.71 (I-doped) |
| Dielectric Constant (ε') | - | 51.28 (for 4 wt.% La-Bi2MoO6 in GO) |
| Loss Tangent (tan δ) | - | 0.88 (for 4 wt.% La-Bi2MoO6 in GO) |
Carrier Density and Charge Transfer Path Modulation
The modulation of carrier density and charge transfer pathways in this compound (Bi₂MoO₆) is critical for enhancing its performance in various applications, particularly in photocatalysis. Doping with foreign elements is a primary strategy to alter the intrinsic charge carrier concentration and facilitate more efficient separation and transfer of photogenerated electron-hole pairs. researchgate.net
Theoretical and experimental studies have demonstrated that introducing dopants creates impurity energy levels within the band gap of Bi₂MoO₆. researchgate.net This modification narrows the band gap, broadens the range of light absorption, and can lead to an uneven distribution of charges. This charge imbalance generates a localized internal electric field that promotes the migration and separation of charge carriers. researchgate.netresearchgate.net For instance, the layered Aurivillius structure of Bi₂MoO₆ inherently promotes the transfer of photogenerated electrons and holes, and this effect can be amplified through strategic doping. researchgate.netresearchgate.net
Specific doping strategies have shown significant effects on carrier dynamics. Anionic group doping, such as with carbonate (CO₃²⁻), can lead to lattice expansion, the generation of oxygen vacancies, and a narrowing of the band gap, which is primarily attributed to an upward shift of the valence band edge. rsc.org Similarly, forming solid solutions, for example by creating Bi₂MoₓW₁₋ₓO₆, leverages the properties of different components to enhance charge transfer. Doping can induce a distortion of the intrinsic electric density and the internal electric field, resulting in more efficient charge transfer. daneshyari.com The introduction of surface defects, such as oxygen vacancies, also promotes charge separation. nih.gov
Modifications in Electronic Conductivity
The intrinsic electronic properties of Bi₂MoO₆, while notable, can be significantly enhanced through doping to meet the demands of advanced electronic and photocatalytic applications. The modification of electronic conductivity is directly linked to changes in the electronic band structure and the efficiency of charge carrier transport. Heteroatom doping is a proven method to tune these electronic properties. researchgate.netreddit.com
Doping Bi₂MoO₆ with various elements introduces defects and alters the lattice structure, which in turn modifies its electronic conductivity. For example, doping with indium (In) can improve electronic conductivity and enhance structural stability. researchgate.net Cerium (Ce) doping has been shown to mediate crystal defects that beneficially influence electron dynamics and the band structure. scispace.comresearchgate.net The introduction of zinc (Zn²⁺) ions, which substitute bismuth (Bi³⁺) ions in the crystal lattice, has also been found to improve photocatalytic performance, an effect linked to modified electronic properties. rsc.org
Furthermore, creating composites and heterostructures is another effective approach. Incorporating Bi₂MoO₆ with materials that possess high charge mobility, such as MXene, can significantly improve electronic conductivity. researchgate.net Anionic doping, for instance with sulfur (S), can also effectively tune the electronic properties to boost performance in applications like photocatalytic nitrogen fixation. reddit.com The formation of core-shell structures, such as Bi@Bi₂MoO₆, creates Schottky junctions that enhance charge separation and modify the electronic band structure, leading to a narrower band gap (from 2.56 eV in pure Bi₂MoO₆ to 1.95 eV in the composite). mdpi.com
Generation of Active Sites for Catalysis
The catalytic efficacy of this compound is fundamentally determined by the number and reactivity of its active sites. Doping and the creation of solid solutions are powerful tools for generating and modifying these sites, thereby enhancing catalytic performance. Crystal defect engineering, in particular, has emerged as a key strategy for creating new, highly active centers for catalysis. scispace.comresearchgate.net
Doping with rare-earth and transition metals can introduce new catalytically active sites. For example, doping with cerium (Ce) not only influences the electronic structure but also facilitates redox reactions by introducing Ce³⁺/Ce⁴⁺ and Mo⁴⁺/Mo⁶⁺ redox couples. These couples significantly enhance the generation of reactive oxygen species (ROS), which are crucial for photocatalytic degradation processes. researchgate.net Similarly, co-modifying Bi₂MoO₆ with gadolinium (Gd) and platinum (Pt) has been shown to generate new hydroxyl radicals (•OH) and produce a greater quantity of superoxide (B77818) radicals (•O₂⁻), leading to superior degradation of resilient organic pollutants. iaea.org
The creation of defects, such as oxygen vacancies, is another important mechanism for generating active sites. Thermally created oxygen vacancies can serve as active centers for the adsorption of molecules like oxygen, which in turn reduces the recombination rate of photogenerated charge carriers and enhances photocatalytic activity. ub.edu The formation of heterojunctions, for instance between Bi₂O₂CO₃ and Bi₂MoO₆, can also boost the number of catalytic active sites. acs.org Even the morphology and exposed crystal facets, which can be controlled during synthesis, play a crucial role, as coordinatively unsaturated surface atoms on atomically thin nanosheets expose a large number of active sites. researchgate.netnih.gov
Functional Properties and Advanced Research Applications of Dibismuth Molybdenum Hexaoxide
Catalytic Applications and Mechanisms
The catalytic prowess of dibismuth molybdenum hexaoxide stems from its distinct structural and electronic attributes. The layered perovskite-like structure, composed of [Bi₂O₂]²⁺ layers and [MoO₄]²⁻ octahedral layers, provides active sites for catalytic reactions. Furthermore, its ability to facilitate redox reactions and its tunable electronic band structure are central to its catalytic activity.
This compound has demonstrated efficiency as a catalyst in the oxidation of carbon monoxide (CO) to carbon dioxide (CO₂). researchgate.netresearchgate.net This reaction is crucial for the removal of toxic CO from exhaust gases and various industrial processes. The catalytic mechanism involves the adsorption of CO onto the catalyst surface, followed by its reaction with lattice oxygen from the Bi₂MoO₆ structure. The resulting oxygen vacancy is then replenished by gas-phase oxygen, completing the catalytic cycle. Studies have shown that the γ-Bi₂MoO₆ phase, which is stable at high temperatures, is particularly effective for CO oxidation. researchgate.net Comparative studies with analogous compounds like bismuth tungstate (B81510) (Bi₂WO₆) have been conducted to understand the structure-activity relationships. researchgate.net While both compounds are structural analogs, Bi₂WO₆ has been observed to achieve total CO conversion at lower temperatures compared to γ-Bi₂MoO₆, suggesting that the nature of the metal in the octahedral layer plays a significant role in the catalytic activity. researchgate.net
A significant area of research for this compound catalysts is the selective oxidation of propylene (B89431) to acrolein, a key intermediate in the production of acrylic acid and other valuable chemicals. acs.orgresearchgate.netescholarship.orgacs.orgsemanticscholar.orgimoa.infomdpi.com The catalytic performance of Bi₂MoO₆ in this reaction is highly dependent on its phase composition (α, β, or γ) and synthesis method. acs.orgresearchgate.net The γ-Bi₂MoO₆ phase is often cited as being highly active for this transformation. acs.orgresearchgate.netmdpi.com
The mechanism of propylene oxidation over bismuth molybdate (B1676688) catalysts is generally understood to follow the Mars-van Krevelen mechanism. This involves the abstraction of an allylic hydrogen atom from propylene by a lattice oxygen atom of the catalyst, forming an allyl intermediate. This is followed by the insertion of another lattice oxygen atom to form acrolein. The reduced catalyst is then re-oxidized by gas-phase oxygen. Operando spectroscopy studies have revealed that during the reaction, molybdenum is the primary metal center that undergoes reduction and re-oxidation, with oxygen being removed from the MoO₄²⁻ entities. acs.org The ease of reduction of the metal centers and the ability of the lattice to provide and replenish oxygen are critical factors determining the catalytic activity and selectivity.
| Catalyst Phase | Synthesis Method | Propylene Conversion (%) | Acrolein Selectivity (%) | Reaction Temperature (°C) |
| γ-Bi₂MoO₆ | Hydrothermal | < 5 | - | 320 |
| γ-Bi₂MoO₆ | Hydrothermal | < 10 | - | 360 |
| γ-Bi₂MoO₆ | Co-precipitation | Higher than hydrothermal | - | - |
Note: The table provides a qualitative comparison based on available research. Specific conversion and selectivity values can vary significantly with reaction conditions.
The electrochemical nitrogen reduction reaction (NRR), which converts dinitrogen (N₂) into ammonia (B1221849) (NH₃) under ambient conditions, presents a sustainable alternative to the energy-intensive Haber-Bosch process. This compound has emerged as a promising electrocatalyst for this reaction. researchgate.netdtu.dknih.govcityu.edu.hknanomxenes.com The catalytic activity is attributed to the ability of the material's surface to adsorb and activate the stable N≡N triple bond.
Research has shown that creating oxygen vacancies on the surface of Bi₂MoO₆ can significantly enhance its NRR performance. acs.org These vacancies act as active sites for N₂ adsorption and facilitate the electron transfer necessary for its reduction. Fe-doped Bi₂MoO₆ nanosheets have demonstrated a high NH₃ yield rate of 71.01 μg·h⁻¹·mg⁻¹ and a Faradaic efficiency of 80.12%. researchgate.net Theoretical calculations suggest that bismuth atoms can provide p-orbital electrons, which effectively activate the nitrogen molecule. nanomxenes.com The mechanism is believed to proceed through an associative pathway, where the N₂ molecule is hydrogenated in a stepwise manner while remaining bound to the catalyst surface.
| Catalyst | Reaction Type | NH₃ Yield | Faradaic Efficiency (%) |
| Fe-doped Bi₂MoO₆ | Electrocatalysis | 71.01 μg·h⁻¹·mg⁻¹ | 80.12 |
| Bi₂MoO₆ | Photocatalysis | 1300 μmol/g/h | - |
Note: The table highlights the potential of Bi₂MoO₆-based materials in NRR, with performance varying based on doping and reaction type.
This compound is a visible-light-responsive photocatalyst with applications in water splitting for hydrogen production. researchgate.netacs.orgmdpi.comnih.govresearchgate.net Its band gap of approximately 2.5-2.8 eV allows it to absorb a portion of the solar spectrum, generating electron-hole pairs that can drive the redox reactions of water splitting. ub.edu However, the efficiency of pure Bi₂MoO₆ is often limited by the rapid recombination of these photogenerated charge carriers. acs.orgub.edu
To overcome the issue of rapid electron-hole recombination, a common strategy is to form heterojunctions by coupling Bi₂MoO₆ with other semiconductor materials. ub.edunih.govnih.gov The formation of a heterojunction creates a built-in electric field at the interface of the two materials, which promotes the separation of photogenerated electrons and holes, thereby enhancing their lifetime and availability for redox reactions. nih.govnih.govrsc.org
For instance, Z-scheme heterojunctions, such as those formed with BiFeO₃, have been shown to significantly improve the photocatalytic activity for the degradation of pollutants, a process that shares mechanistic similarities with water splitting. nih.gov In such a system, the photogenerated electrons in the material with a higher conduction band potential combine with the holes in the material with a lower valence band potential, effectively separating the stronger redox charge carriers. Similarly, forming heterojunctions with materials like hexagonal boron nitride (h-BN) can also lead to an effective separation of charge carriers due to the formation of a built-in electric field. nih.gov These strategies that enhance charge separation are directly applicable to improving the efficiency of photocatalytic hydrogen production from water splitting.
| Heterojunction System | Type | Key Enhancement Factor |
| Bi₂MoO₆/BiFeO₃ | Z-scheme | Enhanced separation of photogenerated electron-hole pairs |
| h-BN/Bi₂MoO₆ | Type II | Built-in electric field promoting carrier separation |
Note: The table illustrates examples of heterojunctions that improve the photocatalytic efficiency of Bi₂MoO₆ by enhancing charge separation.
Role of Lattice Oxygen in Catalytic Cycles
The catalytic activity of this compound (Bi₂MoO₆), particularly in selective oxidation reactions, is intrinsically linked to the role of its lattice oxygen. The process is predominantly explained by the Mars-van Krevelen mechanism. escholarship.org In this cycle, oxygen from the catalyst's crystal lattice is directly involved in the oxidation of a hydrocarbon, such as propylene. escholarship.orgresearchgate.net This step results in the reduction of the catalyst, specifically the molybdenum centers. escholarship.orgresearchgate.net The active catalyst is then regenerated in a subsequent step where it is re-oxidized by gaseous oxygen, replenishing the consumed lattice oxygen. researchgate.net
Studies have demonstrated that the oxygen incorporated into the oxidized product, for instance, acrolein from propylene, originates from the catalyst's lattice rather than directly from the gas phase. escholarship.org The ability of Bi₂MoO₆ to utilize its lattice oxygen is a principal characteristic of its catalytic function. researchgate.net The mobility and reactivity of this lattice oxygen are crucial for the catalytic performance. nih.gov Research indicates that structural interactions, such as those in mesostructural catalysts, can cause lattice distortion, which in turn enhances the mobility of the lattice oxygen, thereby promoting catalytic activity. nih.gov
Ferroelectric Properties and Device Integration
Aurivillius-Type Ferroelectrics and Layered Structures
This compound (γ-Bi₂MoO₆) is a member of the Aurivillius family of layered perovskite-like oxides. wikipedia.org These materials are characterized by a unique crystal structure first described by Bengt Aurivillius in 1949. wikipedia.org The general formula for this class of compounds is (Bi₂O₂) ²⁺(Aₙ₋₁BₙO₃ₙ₊₁) ²⁻, where the structure is composed of alternating fluorite-like [Bi₂O₂]²⁺ layers and perovskite-like blocks. wikipedia.orgmdpi.com
In the specific case of γ-Bi₂MoO₆, the structure consists of [Bi₂O₂]²⁺ layers interleaved with single perovskite-like layers of corner-sharing, distorted MoO₆ octahedra. mdpi.com This corresponds to the n=1 member of the homologous series. The orthorhombic crystal structure (JCPDS No. 21-0102) has lattice parameters of approximately a = 5.506 Å, b = 16.226 Å, and c = 5.487 Å. mdpi.com This layered arrangement is fundamental to the material's properties, including its ferroelectricity and photocatalytic activity, as it can enhance the separation of photogenerated charge carriers. rsc.org The inherent anisotropy of the Aurivillius structure also leads to a strong anisotropic nature of its spontaneous polarization. mdpi.com
Remanent Polarization Studies and Enhancement
Remanent polarization (Pᵣ) is a critical parameter for ferroelectric materials, representing the polarization that remains after an external electric field is removed. In Aurivillius-phase compounds, Pᵣ is influenced by factors such as crystal symmetry, strain, and the presence of defects like oxygen vacancies. mdpi.com Generally, these materials can exhibit low remanent polarization and high coercive fields. mdpi.com
For Bi₂MoO₆, enhancing remanent polarization is a key area of research for improving its functional performance. One effective strategy is the creation of an internal electric field through polarization, which has been shown to significantly promote the separation of photogenerated electrons and holes. rsc.orgrsc.org For instance, polarized ultrathin Bi₂MoO₆ nanosheets demonstrated a CO₂ reduction activity for CO production at a rate of 14.38 μmol g⁻¹ h⁻¹, which was over 10 times higher than that of bulk Bi₂MoO₆. rsc.org This enhancement is attributed to the synergistic effect of the ferroelectric polarization and the thin-layered structure. rsc.org
Strategies for enhancing Pᵣ in related Aurivillius materials, which could be applicable to Bi₂MoO₆, include chemical modification (doping), interface engineering, and inducing strain in thin films. mdpi.comscispace.comnih.gov For example, introducing rare-earth dopants can reduce oxygen vacancies, leading to improved ferroelectric properties. mdpi.com In other systems, biaxial compressive strain has been used to dramatically increase Pᵣ. nih.gov For ultrathin films of a layered bismuth oxide, a remanent polarization as high as 17 μC∙cm⁻² was observed in a film with a single-unit-cell thickness of 1 nm. arxiv.org
| Material | Thickness | Remanent Polarization (Pᵣ) | Enhancement Strategy | Reference |
|---|---|---|---|---|
| Polarized Bi₂MoO₆ Nanosheets | Ultrathin | Enhanced Photoreduction Activity (14.38 μmol g⁻¹ h⁻¹) | Corona Poling | rsc.org |
| Layered Bismuth Oxide (BSO) Film | ~1 nm | 17 μC∙cm⁻² | Samarium Bondage | arxiv.org |
| Layered Bismuth Oxide (BSO) Film | 4.56 nm | 50 μC∙cm⁻² | Samarium Bondage | arxiv.org |
| BaTiO₃ Film (for comparison) | - | >250% higher than bulk | Biaxial Compressive Strain | nih.gov |
Ferroelectric Hysteresis Loop Characterization
The definitive characteristic of a ferroelectric material is the ability of its spontaneous polarization to be reversed by an external electric field, which is visualized as a hysteresis loop in a Polarization vs. Electric Field (P-E) plot. The shape of this loop provides critical information about the material's ferroelectric properties, including its remanent polarization (Pᵣ) and coercive field (E𝒸).
For Aurivillius compounds like Bi₂MoO₆, the P-E loops can be influenced by several factors. Asymmetric and unsaturated hysteresis loops can indicate a "leaky" nature, often due to the presence of oxygen vacancies or other mobile charge carriers that contribute to conductivity. mdpi.com In ultrathin films, measuring well-defined hysteresis loops can be challenging due to size effects and leakage currents, which can suppress the intrinsic ferroelectricity. arxiv.org However, high-quality loops have been successfully obtained even in nanometer-scale films of related layered bismuth oxides, confirming that ferroelectricity can be retained at these dimensions. arxiv.org The combined effect of ferroelectric polarization, semiconductor properties, and nanostructuring in Bi₂MoO₆ offers pathways for designing advanced catalysts and electronic devices. rsc.org
Curie Temperature (T𝒸) and Phase Transition Behavior
The Curie temperature (T𝒸) is the critical temperature at which a ferroelectric material transitions to a paraelectric state, losing its spontaneous polarization. This compound, specifically the γ-Bi₂MoO₆ phase, exhibits complex phase transition behavior as a function of temperature.
The low-temperature γ-Bi₂MoO₆ phase, which possesses the ferroelectric Aurivillius structure, undergoes transformations upon heating. Research has identified a reversible incommensurate-to-commensurate phase transition that occurs around 840 K (567 °C). researchgate.net This is followed by an irreversible transformation into a different, high-temperature polymorph with a fluorite-related structure at approximately 880 K (607 °C). researchgate.net This irreversible transition temperature represents the upper limit of stability for the ferroelectric Aurivillius phase. Therefore, the Curie temperature, marking the loss of ferroelectricity, is associated with these structural transformations occurring in the range of 567-607°C. The specific transition temperature can be influenced by factors such as synthesis conditions and material purity.
Fatigue Resistance and Stability
This compound (Bi₂MoO₆) has demonstrated notable stability, particularly in applications such as photocatalysis, which is crucial for its long-term performance and practical viability. Research indicates that the compound maintains its structural and functional integrity over repeated cycles of use.
Studies evaluating the photocatalytic performance of Bi₂MoO₆ have shown its excellent reusability. For instance, in the degradation of organic dyes like Rhodamine B, S-doped Bi₂MoO₆ catalysts retained nearly 90% of their degradation efficiency even after three cycles, indicating high stability. mdpi.com Similarly, Bi₂Mo₂O₉, a related compound, showed no significant reduction in its photocatalytic performance for Methylene (B1212753) Blue degradation in cycling experiments, confirming its resistance to photo-corrosion. mdpi.com Thin films of bismuth molybdate have also been tested for reusability, showing no significant loss of photocatalytic activity after five repeat cycles of dye degradation. semanticscholar.org This resilience against performance degradation under cyclic light exposure suggests a high degree of fatigue resistance in a photocatalytic context. The layered Aurivillius structure of Bi₂MoO₆ is believed to contribute to this stability, providing a robust framework that withstands the oxidative-reductive processes inherent in photocatalysis. mdpi.com
The following table summarizes the findings on the stability of Bi₂MoO₆ in photocatalytic applications.
| Catalyst Composition | Target Pollutant | Number of Cycles | Performance Retention | Source |
| 1 wt% S-doped Bi₂MoO₆ | Rhodamine B | 3 | ~90% | mdpi.com |
| Bi₂Mo₂O₉ | Methylene Blue | Not specified | No significant reduction | mdpi.com |
| Bi₂MoO₆/rGO | Naphthalene | 5 | Excellent reusability | acs.org |
| Bi₂MoO₆ Thin Film | Methylene Blue / Rhodamine B | 5 | No significant loss | semanticscholar.org |
Potential for Atomic-Scale Electronic Devices
The emergence of two-dimensional (2D) materials has opened new avenues for the miniaturization of electronic components. Atomically thin nanosheets of this compound have garnered significant interest for their potential in next-generation, atomic-scale electronic and optoelectronic devices. researchgate.netresearchgate.net
Research has focused on the fabrication of atomically thin Bi₂MoO₆ nanosheets, which provide an ideal platform for studying structure-property relationships at the nanoscale. researchgate.net These ultrathin materials possess a special layered structure that can facilitate efficient charge transfer, a critical requirement for electronic devices. researchgate.net The synthesis of these nanosheets can introduce structural modifications, such as oxygen vacancies, which further tune their electronic properties. These vacancies can enhance charge transport, thereby improving the material's performance in electronic applications. researchgate.net
Furthermore, the ability to create atomic-level heterostructures, such as by combining defective Bi₂MoO₆ with other 2D materials like graphitic carbon nitride (g-C₃N₄), showcases the potential for designing complex, high-performance devices. nih.gov The large number of Bi-O dangling bonds on the surface of Bi₂MoO₆ provides an excellent charge environment for interfacing with other materials, and its suitable band structure facilitates the formation of efficient heterojunctions with good interfacial transport capabilities. researchgate.net These properties make atomically thin Bi₂MoO₆ a promising candidate for building novel photocatalysts, sensors, and other electronic devices where dimensions are scaled down to the atomic level. researchgate.netresearchgate.net
Optoelectronic Phenomena and Photosensitivity
Charge-Transfer Transitions and Spectroscopic Analysis
The optoelectronic behavior of this compound is fundamentally governed by electronic charge-transfer transitions, which can be extensively studied using various spectroscopic techniques. These transitions involve the movement of an electron from a ligand-based orbital to a metal-based orbital (Ligand-to-Metal Charge Transfer, LMCT) or vice versa (Metal-to-Ligand Charge Transfer, MLCT). libretexts.org In Bi₂MoO₆, the primary absorption in the UV-visible range is attributed to LMCT, specifically the transition of electrons from the O 2p orbitals to the Mo 4d orbitals within the [MoO₆] octahedral units. nih.gov
Spectroscopic analysis provides detailed insights into the material's structure and electronic properties:
UV-Visible Diffuse Reflectance Spectroscopy (UV-Vis DRS) is used to determine the optical absorption properties and the band gap energy. The absorption edge of Bi₂MoO₆ is typically located around 478 nm. mdpi.com Doping can induce a red shift in the absorption edge, attributed to charge-transfer transitions between the dopant's electrons and the Bi₂MoO₆ conduction band. mdpi.com
X-ray Photoelectron Spectroscopy (XPS) confirms the elemental composition and valence states. For Bi₂MoO₆, XPS spectra show characteristic peaks for Bi 4f (Bi³⁺), Mo 3d (Mo⁶⁺), and O 1s (lattice oxygen in Bi-O and Mo-O bonds). mdpi.comacs.orgnih.gov
Raman and Fourier-Transform Infrared (FTIR) Spectroscopy probe the vibrational modes of the crystal lattice. In Raman spectra, strong bands around 700-850 cm⁻¹ are assigned to the symmetric and asymmetric stretching vibrations of the Mo-O bonds in the MoO₆ octahedra. mdpi.comresearchgate.net FTIR spectra show characteristic bands for Mo-O stretching and bending vibrations in the 400-900 cm⁻¹ region. mdpi.comaip.org
Photoluminescence (PL) Spectroscopy is used to investigate the separation and recombination efficiency of photogenerated charge carriers. A lower PL emission intensity generally indicates a more efficient separation of electrons and holes, which is desirable for photocatalytic and optoelectronic applications. acs.org
These spectroscopic techniques collectively allow for a comprehensive characterization of charge-transfer phenomena within Bi₂MoO₆, linking its atomic structure to its functional properties.
Visible Light Absorption and Band Gap Engineering
This compound is a semiconductor known for its ability to absorb light in the visible spectrum, a key attribute for applications in solar energy conversion and photocatalysis. acs.orgmdpi.com Its characteristic yellow color is a direct result of this property. The material typically possesses a direct band gap with energy values reported in the range of 2.5 eV to 3.1 eV, depending on the synthesis method and morphology. mdpi.comresearchgate.netnih.gov This relatively narrow band gap allows it to be activated by visible light, which constitutes a significant portion of the solar spectrum. mdpi.com
Band gap engineering , the process of modifying the band gap of a material to suit a specific application, is a critical area of research for Bi₂MoO₆. One effective strategy is doping, where foreign atoms are intentionally introduced into the crystal lattice. For example, doping Bi₂MoO₆ with sulfur (S) has been shown to significantly reduce its band gap energy. mdpi.com In one study, the band gap was narrowed from 2.86 eV for pure Bi₂MoO₆ to 2.49 eV for a 5% S-doped sample. mdpi.comresearchgate.net This reduction is attributed to the formation of new energy levels within the band gap, leading to an extension of light absorption further into the visible region (a red shift). mdpi.com
The table below presents experimentally determined band gap values for Bi₂MoO₆ under different conditions, illustrating the effects of synthesis and doping.
| Material | Synthesis Method | Band Gap (eV) | Source |
| Pure Bi₂MoO₆ | Solvothermal | 2.71 | mdpi.com |
| Pure Bi₂MoO₆ | Hydrothermal | 2.86 | mdpi.com |
| Pure Bi₂MoO₆ | Solution Combustion | 3.11 | mdpi.com |
| 1% S-doped Bi₂MoO₆ | Hydrothermal | 2.65 | researchgate.net |
| 3% S-doped Bi₂MoO₆ | Hydrothermal | 2.53 | researchgate.net |
| 5% S-doped Bi₂MoO₆ | Hydrothermal | 2.49 | researchgate.net |
| γ(L)-Bi₂MoO₆ Thin Film | Cation Insertion | 2.75 | researchgate.net |
| γ(H)-Bi₂MoO₆ Thin Film | Cation Insertion | 3.1 | researchgate.net |
This ability to tune the band gap allows for the optimization of Bi₂MoO₆'s light-harvesting capabilities, enhancing its efficiency in various light-driven processes.
Enhanced Photocatalytic Activity through Doping
The intrinsic photocatalytic activity of this compound can be significantly improved through doping. This strategy aims to enhance visible light absorption, improve the separation of photogenerated electron-hole pairs, and increase the generation of reactive oxygen species. mdpi.comrsc.orgresearchgate.net
Doping with non-metal elements, such as sulfur (S), has proven effective. When S²⁻ ions are doped into the Bi₂MoO₆ lattice, they can substitute O²⁻ ions. mdpi.com This substitution causes lattice expansion and, more importantly, narrows the band gap energy, allowing the catalyst to absorb more visible light. mdpi.comresearchgate.net The enhanced separation of charge carriers in S-doped Bi₂MoO₆ has been confirmed by electrochemical impedance spectroscopy, which showed a decrease in charge transfer resistance. mdpi.com This leads to a higher concentration of available charge carriers (electrons and holes) to participate in the photocatalytic reactions. Radical-capture experiments have confirmed that superoxide (B77818) radicals (•O₂⁻) and holes (h⁺) are the primary active species responsible for the degradation of pollutants by S-doped Bi₂MoO₆. mdpi.com
Doping with metal ions is another successful approach. Introducing molybdenum (Mo) into the related bismuth tungstate (Bi₂WO₆) lattice creates an impurity level below the conduction band. rsc.org This level acts as an electron trapping site, effectively preventing the rapid recombination of excited electrons with holes, thereby prolonging the lifetime of charge carriers and boosting photocatalytic activity. rsc.org Similarly, doping Bi₂MoO₆ with rare earth elements like Cerium (Ce³⁺) has been reported to enhance its photocatalytic performance. researchgate.net These doping strategies provide a powerful tool for tuning the electronic and optical properties of Bi₂MoO₆ to achieve superior photocatalytic efficiency.
Luminescence in Bismuth-Molybdenum Containing Nanoclusters
Luminescent metal nanoclusters (NCs), consisting of a small number of atoms, represent a distinct class of materials with properties intermediate between single atoms and larger nanoparticles. nih.govbohrium.com Bismuth and molybdenum are elements that can be incorporated into such nanoclusters, leading to unique photophysical properties. sciopen.comacs.org
The luminescence in these materials often arises from complex electronic transitions. In bismuth-containing materials, the photoluminescence can be influenced by the presence of Bi³⁺, which can facilitate intersystem crossing to a triplet excited state, resulting in phosphorescence. nih.gov This has been observed in bismuth-organic materials where a metal-to-ligand charge transfer (MLCT) excited state exhibits a long lifetime and is quenched by oxygen. nih.gov
While research specifically on bimetallic Bi-Mo luminescent nanoclusters is emerging, studies on related systems provide valuable insights. For example, octahedral molybdenum clusters have been used to sensitize the infrared photoluminescence of Erbium ions (Er³⁺) when embedded in a hybrid copolymer. sciopen.com This indicates that molybdenum clusters can efficiently absorb energy and transfer it to a luminescent center. The combination of bismuth's ability to promote phosphorescence and molybdenum's role in forming stable, photoactive clusters suggests significant potential for developing novel luminescent materials. These Bi-Mo containing nanoclusters could find applications in bioimaging, sensing, and optoelectronics, leveraging their unique optical properties, small size, and photostability. nih.govsciopen.com
Energy-Related Applications Beyond Catalysis
Materials for Energy Storage Systems
This compound (γ-Bi2MoO6) and its related polymorphs are recognized as attractive candidates for energy storage systems, particularly in the fabrication of high-performance asymmetric supercapacitors. The appeal of metal molybdates in this field stems from their enticing electrochemical features. Research into distinct single phases of bismuth molybdates, including the γ-Bi2MoO6 phase, has highlighted their potential as active materials for energy storage applications.
The electrochemical properties of these materials are typically evaluated using methods such as cyclic voltammetry (CV), galvanostatic charge-discharge (GCD), and electrochemical impedance spectroscopy (EIS). While several phases of bismuth molybdate show promise, their specific capacitance can vary significantly. For instance, in a comparative study of three different single-phase bismuth molybdates, the γ-Bi2MoO6 phase demonstrated notable capacitive behavior, although other phases like α-Bi2Mo3O12 exhibited higher specific capacitance under the tested conditions. The performance of γ-Bi2MoO6 underscores its potential as an active electrode material for supercapacitors, contributing to the broader family of bismuth-based oxides being explored for advanced energy storage solutions.
Table 1: Comparative Specific Capacitance of Bismuth Molybdate Phases
| Bismuth Molybdate Phase | Chemical Formula | Specific Capacitance (F g⁻¹ at 1 A g⁻¹) |
|---|---|---|
| Alpha (α) Phase | α-Bi₂Mo₃O₁₂ | 714 |
| Beta (β) Phase | β-Bi₂Mo₂O₉ | - |
| Gamma (γ) Phase | γ-Bi₂MoO₆ | Data indicates notable but lower capacitance than α-phase |
Note: Specific value for γ-Bi2MoO6 was not quantified in the comparative study but was established as a key material for energy storage.
Ion Diffusion and Storage Properties
The efficacy of materials like this compound in energy storage is fundamentally linked to their ion diffusion and storage capabilities. The crystalline structure of bismuth molybdenum oxides plays a crucial role in facilitating ionic transport. Studies on crystalline bismuth molybdenum hydrous oxide have investigated its ion exchange properties, demonstrating its ability to engage in the sorption of ions.
Molecular dynamics simulations on related bismuth oxides reveal that structural characteristics are paramount for efficient ion diffusion. Layered crystal structures, for example, can provide more organized and direct pathways for ion movement compared to more complex, non-layered structures which may contain diffusion bottlenecks. For lithium-ion transport in bismuth oxide-based materials, a notable inverse relationship has been observed between the void fraction within the crystal structure and the efficiency of Li-ion diffusivity. A smaller void fraction can reduce the driving force for ions to escape from unstable interstitial sites, thereby enhancing ionic conductivity. This principle suggests that optimizing the crystalline structure of this compound to create well-defined and stable pathways is essential for maximizing its performance in ion-based energy storage systems like lithium-ion batteries.
Sensor Technologies
Fluorescent Probes for Nitroaromatic Detection
Two-dimensional (2D) nanosheets of bismuth molybdenum oxide have been successfully synthesized and employed as highly sensitive fluorescent probes for the detection of explosive nitroaromatic compounds. These nanosheets exhibit stable fluorescence emission, which is selectively quenched in the presence of specific nitroaromatics, making them effective sensors for these hazardous materials.
In a key study, 2D-BMO fluorescent nanosheets were synthesized using a solvothermal method. The resulting nanoplatform showed a distinct fluorescence emission peak at a wavelength of 400 nm when excited at 340 nm. This fluorescence was effectively quenched upon interaction with nitroaromatic compounds such as picric acid (PA) and 2,4-dinitrophenylhydrazine (B122626) (2,4-DNPH). The mechanism behind this quenching is attributed to a synergistic combination of Förster resonance energy transfer (FRET), inner filter effect (IFE), and electrostatic interactions between the nanosheets and the nitroaromatic molecules. This sensing platform demonstrates remarkable sensitivity, with detection limits in the nanomolar range, highlighting the potential of this compound-based nanomaterials in environmental monitoring and security applications.
Table 2: Performance of 2D-BMO Nanosheets in Nitroaromatic Detection
| Analyte | Linear Detection Range (nM) | Limit of Detection (LOD) (nM) |
|---|---|---|
| Picric Acid (PA) | 50–1100 | 2.21 |
| 2,4-Dinitrophenylhydrazine (2,4-DNPH) | 50–1400 | 2.30 |
Data sourced from research on 2D-BMO fluorescent nanosheets.
Applications of Metal Nanoclusters in Sensing
Metal nanoclusters are renowned for their unique photophysical properties and are widely used as fluorescent probes in biosensing. While the direct integration of this compound with noble metal nanoclusters (e.g., Au, Ag) for sensing is an emerging area, the foundational research into bismuth-based oxido clusters provides insight into their potential in advanced sensor design.
Research has demonstrated that large, functionalized bismuth oxido nanoclusters can be successfully deposited on metallic substrates like gold surfaces. The ability to form stable films and structures on such surfaces is a critical requirement for the development of electronic devices and sensors. This indicates a pathway for creating hybrid sensing platforms where the specific properties of bismuth molybdenum oxide could complement the fluorescent or plasmonic properties of metal nanoclusters. Although detailed studies specifically combining Bi2MoO6 with metal nanoclusters for sensing applications are not yet widely reported, the demonstrated compatibility of bismuth oxido clusters with metallic surfaces points toward future possibilities in fabricating novel, high-performance sensors.
Conclusion and Future Research Directions
Summary of Key Academic Contributions
Dibismuth Molybdenum Hexaoxide, a prominent member of the Aurivillius family of oxides, has garnered substantial academic interest primarily due to its properties as a visible-light-responsive semiconductor. acs.org Key contributions have established its efficacy as a photocatalyst for the degradation of a wide range of organic pollutants, including industrial dyes like Rhodamine B and herbicides such as 2,4-dichlorophenoxyacetic acid. mdpi.commdpi.com Research has consistently highlighted that its layered crystal structure, composed of alternating (Bi2O2)2+ and perovskite-like (MoO4)2- layers, is crucial for its electronic and catalytic properties. mdpi.com Furthermore, significant academic work has demonstrated that the photocatalytic performance of Bi2MoO6 is heavily influenced by its morphology, with various nanostructures like nanosheets, nanotubes, and hierarchical flower-like assemblies being developed to enhance its activity. acs.org The compound's utility has also been proven in the selective oxidation of hydrocarbons, a process of significant industrial relevance. researchgate.net
Emerging Challenges and Opportunities
Despite the progress, several challenges impede the widespread application of Bi2MoO6. A primary obstacle in its photocatalytic application is the rapid recombination of photogenerated electron-hole pairs, which lowers the quantum efficiency. acs.org While it is responsive to visible light, its absorption range is still limited, presenting an opportunity for bandgap engineering to harness a broader portion of the solar spectrum. For potential biomedical applications, the low bioavailability and poor solubility of bismuth-based compounds in physiological environments pose a significant hurdle that must be addressed. mdpi.com
These challenges, however, open up numerous opportunities. The development of Bi2MoO6-based heterojunctions, for instance by combining it with materials like Bi2O2CO3 or Bi4V2O11, has shown great promise in enhancing charge separation and boosting photocatalytic activity. acs.orgrsc.org Another significant opportunity lies in the intentional introduction of defects, such as oxygen vacancies, or doping with other ions to tune the material's electronic structure and create more active sites. researchgate.net The exploration of Bi2MoO6 in novel solid solutions, such as Bismuth Iron Molybdenum Oxide, is creating new avenues for applications like electrocatalysis. researchgate.net
Future Directions in Synthesis and Fabrication
Future research in the synthesis of Bi2MoO6 will likely focus on achieving greater control over its structure at the nanoscale. The development of methods to precisely engineer morphology—such as nanosheets, nanorods, and other hierarchical structures—is paramount for maximizing surface area and the number of active sites. acs.org There is a growing need for scalable and economically viable synthesis techniques, like hydrothermal and solvothermal methods, that can be adapted for industrial-scale production. mdpi.comrsc.org The fabrication of two-dimensional (2D) Bi2MoO6 nanosheets is a particularly promising direction, with potential applications in advanced sensors and electronics. researchgate.net Furthermore, refining techniques for creating composites and heterojunctions and developing controlled methods for defect engineering, such as alkali etching, will be crucial for the next generation of Bi2MoO6-based materials. researchgate.net
Advanced Characterization Needs
To deepen the understanding of Bi2MoO6's functional properties, there is a critical need for more sophisticated characterization techniques. A significant push is required towards the use of in situ and operando methods, which allow for the real-time observation of the material's structural and electronic changes under actual reaction conditions. figshare.comaip.org Combining techniques such as X-ray absorption spectroscopy (XAS), X-ray diffraction (XRD), and Raman spectroscopy in a single experiment can provide comprehensive insights into the redox behavior of bismuth and molybdenum centers during catalysis. figshare.comacs.org This approach is essential for deconvoluting complex phase interactions and understanding reaction mechanisms at a fundamental level. researchgate.net Such advanced characterization will be indispensable for establishing clear structure-property relationships and guiding the rational design of improved catalysts and materials.
Prospects for Tailoring Properties via Computational Design
Computational modeling, particularly Density Functional Theory (DFT), is poised to play a pivotal role in the future development of Bi2MoO6 materials. researchgate.net First-principles calculations can be employed to predict how the geometric structure, electronic band structure, and optical properties are influenced by factors such as doping, the introduction of defects, or the formation of heterojunctions. mdpi.comatlantis-press.com DFT studies can elucidate the nature of the valence and conduction bands, which in Bi2MoO6 are primarily composed of hybridized Bi 6p, O 2p, and Mo 4d orbitals, providing a theoretical basis for bandgap engineering. researchgate.net Computational methods can also model the adsorption of molecules like CO2 on different crystal surfaces of Bi2MoO6, offering insights that are crucial for designing better photocatalysts for CO2 reduction. atlantis-press.com By simulating charge density and electron transport, computational design can accelerate the discovery of novel compositions and structures with enhanced performance for specific applications. mdpi.com
New Avenues in Functional Applications
While photocatalysis remains a major focus, the unique properties of Bi2MoO6 are opening doors to a variety of other functional applications.
Electrocatalysis : Bismuth molybdate (B1676688) is emerging as a promising electrocatalyst for water splitting to produce hydrogen and oxygen. researchgate.net Research has shown that the molar ratio of bismuth to molybdenum can be tuned to optimize the material's performance for both the hydrogen evolution reaction (HER) and the oxygen evolution reaction (OER). nih.gov
Sensors : The unique optical properties of 2D Bi2MoO6 nanosheets are being harnessed to develop fluorescent probes for the highly sensitive and selective detection of environmental pollutants and explosive compounds. researchgate.net
Biomedical Applications : Preliminary studies have revealed the potential antibacterial and antifungal activity of Bi2MoO6 nanoparticles, suggesting a basis for the future development of new antimicrobial agents. rsc.org Its high atomic number also makes it a candidate for use as a contrast agent in X-ray computed tomography (CT) imaging. americanelements.com
Energy Storage and Conversion : The layered structure of Bi2MoO6 is well-suited for applications in energy storage devices like supercapacitors. mdpi.com Additionally, its potential for the photocatalytic reduction of CO2 into valuable chemical fuels is an area of growing interest. researchgate.net
| CO2 Photoreduction | Different structural phases (e.g., MoO6 vs. MoO4 coordination) exhibit varied properties for converting CO2 into fuels. researchgate.net | this compound. |
Q & A
Q. What are the standard methods for synthesizing Bi₂Mo₃O₁₂, and how do reaction conditions influence phase purity?
Bi₂Mo₃O₁₂ is typically synthesized via solid-state reactions or hydrothermal methods. Solid-state synthesis involves calcining stoichiometric mixtures of Bi₂O₃ and MoO₃ at 550–700°C for 12–24 hours . Hydrothermal methods (e.g., using autoclaves at 150–200°C) yield nanostructured forms but require precise pH control to avoid impurities like MoO₃ . Phase purity should be confirmed via X-ray diffraction (XRD) and Raman spectroscopy, with deviations in heating rates or molar ratios leading to secondary phases (e.g., Bi₂MoO₆) .
Q. Which characterization techniques are critical for analyzing Bi₂Mo₃O₁₂’s crystal structure and composition?
- XRD : Identifies crystallographic phases and lattice parameters (e.g., orthorhombic vs. monoclinic structures).
- SEM/TEM : Reveals morphology and particle size distribution.
- Thermogravimetric Analysis (TGA) : Assesses thermal stability; Bi₂Mo₃O₁₂ shows no decomposition below 600°C in inert atmospheres .
- XPS : Confirms oxidation states (Bi³⁺, Mo⁶⁺) and oxygen vacancies . Cross-referencing data from multiple techniques mitigates misinterpretation of overlapping diffraction peaks or surface contaminants .
Q. How do ionic radii considerations affect Bi₂Mo₃O₁₂’s structural stability?
Using Shannon’s revised ionic radii, Bi³⁺ (1.03 Å for 6-coordination) and Mo⁶⁺ (0.59 Å for 6-coordination) form a distorted octahedral framework . Polyhedral distortion indices (>0.1) indicate significant lattice strain, which can be quantified via bond valence sum (BVS) analysis . Such distortions influence catalytic and electronic properties but may destabilize the structure under redox conditions .
Advanced Research Questions
Q. What strategies optimize Bi₂Mo₃O₁₂’s catalytic performance in oxidative reactions?
- Doping : Partial substitution of Mo with W or V alters redox activity. For example, Bi₂Mo₂WO₁₂ shows enhanced selectivity in propene oxidation .
- Defect Engineering : Oxygen vacancies (confirmed via EPR or O₂-TPD) improve charge transfer but require controlled synthesis to avoid over-reduction .
- Support Matrices : Heterostructures with TiO₂ or graphene improve dispersion and active-site accessibility .
Q. How can conflicting reports on Bi₂Mo₃O₁₂’s optical bandgap be resolved?
Reported bandgaps range from 2.5–3.2 eV due to variations in crystallinity and measurement techniques. UV-Vis diffuse reflectance should be paired with Tauc plots using ≥3 independent samples. For instance, nanostructured samples often exhibit smaller bandgaps due to quantum confinement effects .
Q. What protocols ensure safe handling of Bi₂Mo₃O₁₂ precursors, given their hygroscopicity and toxicity?
- Glove Standards : Use EN 374-certified gloves for MoO₃ (hygroscopic) and Bi₂O₃ (toxic). Replace gloves immediately after exposure .
- Ventilation : Synthesize in fume hoods with HEPA filters to capture MoO₃ nanoparticles .
- Waste Management : Neutralize acidic byproducts (e.g., HNO₃ from hydrothermal synthesis) before disposal .
Data Contradiction and Methodology
Q. How should researchers address inconsistencies in reported catalytic activity data?
Standardize testing conditions:
- Reactor Type : Fixed-bed vs. flow reactors yield different contact times.
- Feed Composition : Trace H₂O or CO₂ in reactant streams can poison active sites.
- Calcination History : Pre-treatment temperatures (e.g., 500°C vs. 600°C) alter surface area and defect density .
Tables for Key Data
| Property | Value/Method | Reference |
|---|---|---|
| Molar Mass | 897.77 g/mol | |
| Crystal System | Orthorhombic (Pnma) | |
| Bandgap (Experimental) | 2.8 eV (UV-Vis, Tauc plot) | |
| Mo⁶⁺ Oxidation State | Confirmed via XPS (Binding Energy: 232.5 eV) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
